Dichlorodicyclohexylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro(dicyclohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPKCNRKMAVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446549 | |
| Record name | dichlorodicyclohexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18035-74-0 | |
| Record name | 1,1′-(Dichlorosilylene)bis[cyclohexane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18035-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dichlorodicyclohexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,1'-(dichlorosilylene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dichlorodicyclohexylsilane: A Technical Guide to Its Chemical Properties and Reactivity
Introduction
Dichlorodicyclohexylsilane, with the chemical formula C₁₂H₂₂Cl₂Si, is a valuable organosilicon compound characterized by a central silicon atom bonded to two cyclohexyl groups and two reactive chlorine atoms. This structure makes it a key intermediate in the synthesis of a wide range of more complex organosilane and polysiloxane materials. The high reactivity of the silicon-chlorine (Si-Cl) bonds is the cornerstone of its synthetic utility, allowing for facile nucleophilic substitution. This guide provides an in-depth exploration of the chemical properties, core reactivity, and safe handling of this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Spectroscopic Properties
A precise understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application and for monitoring reaction progress.
Physical Properties
The key physical properties of this compound are summarized in the table below. This data is essential for designing experimental setups, particularly for distillations and for calculating molar equivalents in reactions.
| Property | Value |
| CAS Number | 18035-74-0[1][2] |
| Molecular Formula | C₁₂H₂₂Cl₂Si[2] |
| Molecular Weight | 265.3 g/mol [1][2] |
| Appearance | Colorless Liquid |
| Boiling Point | Data not readily available; estimated to be >250 °C |
| Density | Data not readily available; estimated to be ~1.0-1.1 g/cm³ |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a definitive spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be reliably inferred from analogous structures.[3][4]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. The protons on the carbon attached to the silicon (α-protons) would appear as a multiplet further downfield compared to the other cyclohexyl protons due to the electronegativity of the silicon and chlorine atoms. The remaining protons on the cyclohexyl rings would likely appear as a series of broad, overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon (C1) would be the most deshielded. The other carbons (C2, C3, C4) would appear at characteristic shifts for a cyclohexane ring.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[3]
-
Si-Cl Stretch: Strong, characteristic absorptions are expected in the region of 450-650 cm⁻¹, indicative of the silicon-chlorine bonds.
-
C-H Stretch (Aliphatic): Strong absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), corresponding to the C-H bonds of the cyclohexyl rings.
-
CH₂ Bending: A characteristic absorption around 1450 cm⁻¹ is expected for the scissoring vibration of the CH₂ groups in the cyclohexyl rings.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its two Si-Cl bonds, which are highly susceptible to nucleophilic attack. This allows for the controlled introduction of new functional groups at the silicon center.
Hydrolysis to Dicyclohexylsilanediol
The hydrolysis of this compound is a fundamental reaction that replaces the chlorine atoms with hydroxyl groups, yielding dicyclohexylsilanediol and hydrochloric acid as a byproduct.[5][6] This reaction is often the first step in the synthesis of silicones and other organosilicon polymers.
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This is followed by the elimination of a chloride ion and subsequent deprotonation to form the silanol. The process is repeated for the second chlorine atom. The reaction is catalyzed by both acid and base.[5]
Fig. 1: Hydrolysis of this compound A simplified diagram showing the sequential hydrolysis to form the corresponding silanediol.
Experimental Protocol: Synthesis of Dicyclohexylsilanediol
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl gas. Maintain an inert atmosphere using nitrogen or argon.
-
Reagents: Dissolve this compound (1 equivalent) in a suitable water-miscible solvent such as acetone or tetrahydrofuran (THF).
-
Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric amount of water (2 equivalents), optionally with a weak base like pyridine or triethylamine to act as an HCl scavenger, from the dropping funnel with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: If a base was used, filter the resulting ammonium salt precipitate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or toluene.
Reduction to Dicyclohexylsilane
This compound can be reduced to dicyclohexylsilane using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄).[7][8][9] This reaction is a clean and efficient way to form the Si-H bond.
Mechanism: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic silicon atom, displacing a chloride ion. This process is repeated to replace the second chlorine atom, yielding the final dicyclohexylsilane product.
Fig. 3: Grignard Reaction Workflow A diagram showing the stepwise substitution of chloride atoms with organic groups from a Grignard reagent.
Experimental Protocol: Synthesis of Dicyclohexyldialkylsilane
-
Grignard Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in a separate flame-dried flask by reacting the corresponding alkyl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Setup: In another flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: Cool the this compound solution to 0 °C. Slowly add the prepared Grignard reagent (at least 2 equivalents) from the dropping funnel. A precipitate of magnesium halides will form.
-
Completion: After the addition, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Handling, Safety, and Storage
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. [1][3]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1][3]It reacts with moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas. It is also a combustible liquid.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a face shield. A lab coat is mandatory. [1]* Handling: Use only in an inert, dry atmosphere (e.g., in a glovebox or under a nitrogen/argon blanket). Avoid all contact with water and moisture. Keep away from heat, sparks, and open flames. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
Applications in Synthesis
This compound serves as a versatile building block in organosilicon chemistry. Its primary applications include:
-
Precursor to Polysiloxanes: Through controlled hydrolysis and condensation reactions, it can be used to synthesize polysiloxanes with bulky cyclohexyl groups, which can impart unique properties such as thermal stability and hydrophobicity to the resulting polymers.
-
Synthesis of Functionalized Silanes: As demonstrated, it is a key starting material for producing dicyclohexylsilane (a reducing agent) and various tetraorganosilanes via Grignard reactions. These products can have applications in materials science and as intermediates in further synthetic transformations.
-
Coupling Agent: Organosilanes derived from this compound can be used as coupling agents to improve the adhesion between organic polymers and inorganic substrates.
References
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Dickman, D. A., et al. (n.d.). Reduction of L-Valine to L-Valinol. Organic Syntheses Procedure. Retrieved from [Link]
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Praxair. (n.d.). Praxair Material Safety Data Sheet: Dichlorosilane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
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The Dicyclohexylsilylene Group: A Robust Protecting Strategy for Diols in Complex Organic Synthesis
In the landscape of modern organic chemistry, particularly in the synthesis of complex molecules such as natural products and carbohydrates, the strategic protection and deprotection of functional groups is paramount. Among the myriad of protecting groups for diols, the dicyclohexylsilylene group, installed using dichlorodicyclohexylsilane, has emerged as a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the applications, mechanistic underpinnings, and practical considerations of employing this compound as a diol protecting agent.
Introduction to this compound and Silylene Protecting Groups
This compound ((C₆H₁₁)₂SiCl₂) is a dialkyldichlorosilane that reacts with 1,2-, 1,3-, and some 1,4-diols to form a cyclic dicyclohexylsilylene ether. This transformation effectively masks the two hydroxyl groups, preventing them from participating in subsequent chemical transformations. The resulting five, six, or seven-membered heterocyclic ring is robust under a variety of reaction conditions, yet can be cleaved selectively when desired.
The utility of silylene protecting groups, in general, lies in their tunable stability, which is influenced by the steric and electronic nature of the substituents on the silicon atom.[1] The bulky cyclohexyl groups of the dicyclohexylsilylene moiety impart significant steric hindrance around the silicon atom, enhancing the stability of the protected diol compared to smaller dialkylsilyl derivatives like the dimethylsilylene or diethylsilylene groups.
Core Application: Protection of Diols
The primary application of this compound in organic synthesis is the protection of vicinal and, in some cases, more distal diols. This strategy is particularly prevalent in carbohydrate chemistry, where the selective protection of multiple hydroxyl groups is a frequent challenge.[2]
Mechanism of Protection
The protection of a diol with this compound proceeds via a nucleophilic substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon center of the this compound. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or imidazole, which serves to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the protection of a diol with this compound.
The formation of the cyclic silylene ether is entropically favored, particularly for 1,2- and 1,3-diols, leading to the formation of stable five- and six-membered rings, respectively.[3]
Advantages of the Dicyclohexylsilylene Group
The dicyclohexylsilylene protecting group offers several advantages:
-
Enhanced Stability: The two cyclohexyl groups provide significant steric bulk, making the silylene ether more stable to acidic and basic conditions compared to less hindered silyl ethers.[4]
-
Orthogonality: The dicyclohexylsilylene group is stable under conditions used for the cleavage of many other common protecting groups, such as benzyl ethers (hydrogenolysis) and some ester groups (saponification), allowing for selective deprotection strategies in multi-step syntheses.[5]
-
Selective Deprotection: While robust, the silylene ether can be cleaved under specific conditions, most commonly using fluoride-based reagents, providing a reliable method for deprotection.[6]
Experimental Protocols
The following protocols are illustrative examples of the protection of a diol using this compound and its subsequent deprotection. Researchers should optimize conditions for their specific substrate.
General Protocol for Dicyclohexylsilylene Protection of a Diol
-
Preparation: To a solution of the diol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., imidazole (2.5 equiv) or pyridine (3.0 equiv)).
-
Addition of Reagent: Cool the mixture to 0 °C and add this compound (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the protection of a diol as a dicyclohexylsilylene ether.
General Protocol for Deprotection of a Dicyclohexylsilylene Ether
-
Preparation: Dissolve the dicyclohexylsilylene-protected diol (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran).
-
Addition of Fluoride Reagent: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1 M solution in THF) or hydrofluoric acid-pyridine complex.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diol by column chromatography.[6]
Stability and Selectivity
The stability of silyl ethers is a critical consideration in synthetic planning. The table below provides a qualitative comparison of the stability of the dicyclohexylsilylene group relative to other common silyl protecting groups.
| Protecting Group | Steric Bulk | Stability to Acid | Stability to Base |
| Trimethylsilyl (TMS) | Low | Low | Low |
| Triethylsilyl (TES) | Moderate | Moderate | Moderate |
| tert-Butyldimethylsilyl (TBDMS) | High | High | High |
| Triisopropylsilyl (TIPS) | Very High | Very High | Very High |
| tert-Butyldiphenylsilyl (TBDPS) | Very High | Very High | High |
| Dicyclohexylsilylene | High | High | High |
Table based on general stability trends of silyl ethers.[4]
The high stability of the dicyclohexylsilylene group allows for its use in synthetic routes that involve transformations under either acidic or basic conditions where less robust protecting groups would be cleaved.
Applications in Complex Molecule Synthesis
The dicyclohexylsilylene protecting group has found application in the total synthesis of various natural products, particularly in the field of carbohydrate chemistry. Its ability to selectively protect 1,2- and 1,3-diols in polyhydroxylated molecules is a key advantage. For instance, in the synthesis of complex oligosaccharides, the strategic use of silylene acetals can dictate the regioselectivity of subsequent glycosylation reactions.[2]
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid. It reacts with water to release hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent under an inert atmosphere and away from moisture.
Conclusion
This compound is a valuable reagent for the protection of diols in organic synthesis. The resulting dicyclohexylsilylene ethers offer a balance of robust stability and selective cleavage, making them well-suited for multi-step syntheses of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this protecting group can enable more efficient and elegant synthetic strategies.
References
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
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Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of Dichlorodicyclohexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Dichlorodicyclohexylsilane
This compound ((C₆H₁₁)₂SiCl₂) is a key organosilicon compound with significant applications in organic synthesis and materials science. Its utility is particularly pronounced in the pharmaceutical industry, where chloro-containing molecules are integral to the development of a wide array of drugs.[1] Organosilanes, in general, serve as crucial intermediates and reagents in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.
PART 1: Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the Grignard reaction and the direct process being the most prominent. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
The Grignard Reaction: A Classic Approach
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely employed in the synthesis of organosilicon compounds.[2][3][4] This method involves the reaction of an organomagnesium halide (a Grignard reagent) with a silicon halide.[5]
The synthesis of this compound via the Grignard reaction proceeds in two main steps. First, cyclohexylmagnesium chloride (a Grignard reagent) is prepared by reacting cyclohexyl chloride with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][3] The ether solvent is crucial as it stabilizes the Grignard reagent.[3]
Step 1: Formation of the Grignard Reagent
C₆H₁₁Cl + Mg → C₆H₁₁MgCl
The second step involves the reaction of the freshly prepared cyclohexylmagnesium chloride with silicon tetrachloride (SiCl₄). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of silicon tetrachloride, displacing a chloride ion. This is a nucleophilic substitution reaction. To obtain this compound, the stoichiometry is carefully controlled to allow for the substitution of two chloride atoms.
Step 2: Reaction with Silicon Tetrachloride
2 C₆H₁₁MgCl + SiCl₄ → (C₆H₁₁)₂SiCl₂ + 2 MgCl₂
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.[5]
-
Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of cyclohexyl chloride in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings.[2]
-
The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine to activate the magnesium surface.[2]
-
The reaction mixture is stirred until the magnesium is consumed.
-
-
Reaction with Silicon Tetrachloride:
-
A solution of silicon tetrachloride in anhydrous diethyl ether is cooled in an ice bath.
-
The freshly prepared Grignard reagent is added slowly to the silicon tetrachloride solution with vigorous stirring. The stoichiometry must be carefully controlled to favor the formation of the desired product.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled, and the magnesium salts are precipitated.
-
The ethereal solution is decanted or filtered.
-
The solvent is removed by distillation.
-
The crude this compound is then purified.
-
The Direct Process (Müller-Rochow Process)
The direct process is a widely used industrial method for the synthesis of organosilicon compounds.[6] It involves the direct reaction of an organic halide with elemental silicon in the presence of a copper catalyst at high temperatures.[6][7]
In the direct process for preparing this compound, cyclohexyl chloride vapor is passed through a fluidized bed reactor containing powdered silicon and a copper catalyst at elevated temperatures (typically 250-350°C).
2 C₆H₁₁Cl + Si --(Cu catalyst, Δ)--> (C₆H₁₁)₂SiCl₂
The copper catalyst is essential for the reaction to proceed efficiently.[6] The reaction is complex and can produce a mixture of products, including trichlorocyclohexylsilane and other organosilanes. The product distribution can be influenced by the reaction conditions and the presence of promoters in the catalyst.[6]
-
Catalyst: Copper is the primary catalyst, often with promoters such as zinc or tin to improve selectivity.
-
Temperature: The reaction is highly temperature-dependent, and precise control is necessary to optimize the yield of the desired product.
-
Fluidized Bed Reactor: This type of reactor ensures good mixing and heat transfer, which is crucial for this gas-solid reaction.[6]
| Synthesis Method | Key Reactants | Catalyst | Temperature | Key Advantages | Key Disadvantages |
| Grignard Reaction | Cyclohexyl chloride, Magnesium, Silicon tetrachloride | None | Room temperature to reflux | High selectivity, well-established laboratory method. | Requires anhydrous conditions, stoichiometric use of magnesium. |
| Direct Process | Cyclohexyl chloride, Silicon | Copper | 250-350°C | Industrially scalable, uses elemental silicon directly.[6] | Produces a mixture of products, requires high temperatures and specialized equipment. |
PART 2: Purification of this compound
The crude this compound obtained from either synthesis method typically contains unreacted starting materials, byproducts, and solvent. Purification is essential to obtain a product of high purity suitable for use in pharmaceutical and other high-tech applications.
Fractional Distillation
Fractional distillation is a powerful technique for separating liquid mixtures with components that have different boiling points.[8][9][10] Since this compound and its common impurities (e.g., trichlorocyclohexylsilane, silicon tetrachloride) have distinct boiling points, fractional distillation is an effective purification method.[8][11]
Fractional distillation utilizes a fractionating column placed between the distillation flask and the condenser.[9] This column provides a large surface area (e.g., with glass beads or rings) for repeated vaporization and condensation cycles, effectively separating components with close boiling points.[9][12]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, ensuring all joints are properly sealed.
-
The distillation flask should be of an appropriate size, not more than two-thirds full of the crude product.
-
The fractionating column should be packed with a suitable material to provide a large surface area.
-
The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.[12]
-
-
Distillation Process:
-
Heat the distillation flask gently.
-
Collect the different fractions as the temperature changes. The fraction corresponding to the boiling point of this compound is collected as the purified product.
-
It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition of the product.
-
Recrystallization
Recrystallization is a technique used to purify solid compounds.[13][14] If this compound is a solid at room temperature or can be solidified, recrystallization can be an effective purification method.
This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[13] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[14][15][16]
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
-
Dissolution:
-
Dissolve the crude solid in the minimum amount of hot solvent.[15]
-
-
Filtration (Hot):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]
-
-
Isolation and Drying:
PART 3: Safety and Handling
This compound, like other chlorosilanes, is a reactive and hazardous chemical. It is crucial to handle it with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.[18]
-
Moisture Sensitive: It reacts with water to produce hydrochloric acid, which is corrosive. Therefore, it must be handled in a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Fire Hazard: While not as flammable as some other silanes, it should be kept away from heat and open flames.
Conclusion
The synthesis and purification of this compound are critical processes for its application in various fields, particularly in the development of new pharmaceuticals. The Grignard reaction offers a reliable laboratory-scale synthesis with high selectivity, while the direct process is more suited for industrial production. Effective purification through fractional distillation or recrystallization is paramount to achieving the high purity required for its intended applications. A thorough understanding of the underlying chemical principles and adherence to strict safety protocols are essential for the successful and safe handling of this important organosilicon compound.
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Direct process - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Recrystallization - YouTube. (2013, September 9). Retrieved January 14, 2026, from [Link]
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Fractional distillation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
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What is Fractional Distillation? - The Chemistry Blog. (n.d.). Retrieved January 14, 2026, from [Link]
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Grignard reagent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Recrystallization - YouTube. (2020, January 10). Retrieved January 14, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved January 14, 2026, from [Link]
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Recrystallization - YouTube. (2014, November 20). Retrieved January 14, 2026, from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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Analytical chemistry and purification - Novalix. (n.d.). Retrieved January 14, 2026, from [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 14, 2026, from [Link]
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Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts | Request PDF - ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of Dichlorodicyclohexylsilane
Abstract
Dichlorodicyclohexylsilane [(C₆H₁₁)₂SiCl₂] is an important organosilicon compound with applications in materials science and organic synthesis. Its precise structural elucidation and quality control rely on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into data acquisition and interpretation. Each section details the expected spectral features, explains the causality behind experimental choices, and provides self-validating protocols for robust and reproducible results.
Introduction to this compound and its Spectroscopic Analysis
This compound is a tetra-substituted organosilane featuring a central silicon atom bonded to two cyclohexyl rings and two chlorine atoms. The reactivity of the Si-Cl bonds makes it a valuable precursor for the synthesis of more complex silicon-containing molecules and polymers. Accurate characterization is paramount to ensure purity and confirm structural integrity before its use in further applications. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.
This guide will systematically dissect the ¹H, ¹³C, and ²⁹Si NMR, IR, and MS data expected for this compound. The causality behind peak positions, splitting patterns, and fragmentation will be explored, providing a foundational understanding for researchers working with this and related organosilane compounds.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a series of broad, overlapping multiplets in the upfield region, characteristic of the cyclohexyl protons. The exact chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. The methine proton (CH attached to Si) will be the most downfield of the cyclohexyl protons due to its proximity to the electropositive silicon atom.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Si-CH-(CH₂)₅ | 1.5 - 1.8 | Multiplet |
| Si-CH-(CH ₂)₅ | 1.0 - 1.4 | Multiplet |
Expertise & Causality: The signals for the cyclohexyl protons are complex and overlapping due to the conformational flexibility of the rings and the small differences in the magnetic environments of the axial and equatorial protons. This often results in broad, difficult-to-resolve multiplets rather than distinct, well-defined peaks. Data from analogous compounds like methylcyclohexyldichlorosilane supports this expected pattern.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubilizing properties for organosilanes and its single residual peak at 7.26 ppm.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to 0 ppm.[3]
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. Due to the symmetry of the dicyclohexyl groups, four distinct signals are expected for the cyclohexyl carbons. The carbon atom directly attached to the silicon (C1) will be the most downfield.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C 1 (ipso-carbon) | 30 - 35 |
| C 2, C 6 | 27 - 30 |
| C 3, C 5 | 26 - 28 |
| C 4 | 25 - 27 |
Expertise & Causality: The chemical shifts are predicted based on the known effects of alkyl and chloro-silyl groups on carbon resonances.[4][5] The ipso-carbon (C1) is shifted downfield due to the substitution effect of the silicon atom. The other cyclohexyl carbons appear in the typical aliphatic region. The use of broadband proton decoupling is standard to simplify the spectrum to single peaks for each carbon environment, which would otherwise be complicated by C-H coupling.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: 400 MHz (for a ¹³C frequency of ~100 MHz) or higher.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with broadband proton decoupling.
-
Number of Scans: 512-2048 scans are typically required for a good signal-to-noise ratio.
-
Relaxation Delay: A longer delay of 2-5 seconds is often used to ensure full relaxation of all carbon nuclei, especially quaternary carbons if present.
-
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.
²⁹Si NMR Spectroscopy
²⁹Si NMR is a highly valuable tool for the direct observation of the silicon environment. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques can provide high-quality spectra.[7] For this compound, a single resonance is expected.
Predicted ²⁹Si NMR Data:
| Silicon Environment | Predicted Chemical Shift (δ, ppm) |
| (C₆H₁₁)₂Si Cl₂ | +30 to +40 |
Expertise & Causality: The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents.[8] Generally, increasing the number of electronegative substituents, such as chlorine, on the silicon atom leads to a downfield shift (more positive ppm value).[9] The predicted range is based on data for similar dichlorodialkylsilanes. For example, dichlorodimethylsilane appears at ~+32 ppm.
Experimental Protocol: ²⁹Si NMR Spectroscopy
-
Sample Preparation: A concentrated sample (~50-100 mg in 0.7 mL of CDCl₃) is recommended. The use of a relaxation agent like chromium(III) acetylacetonate [Cr(acac)₃] can be added to shorten the long relaxation times of the ²⁹Si nucleus.
-
Instrument Setup:
-
Spectrometer: A high-field spectrometer is advantageous.
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and provide quantitative data. Polarization transfer techniques like DEPT or INEPT can significantly enhance sensitivity.[10]
-
Number of Scans: Several hundred to several thousand scans may be necessary depending on the concentration and chosen pulse sequence.
-
Relaxation Delay: Can be significantly shortened to 1-2 seconds with the use of a relaxation agent.
-
-
-
Data Processing: Standard Fourier transform, phasing, and baseline correction. A known challenge is the broad background signal from the glass NMR tube and probe, which can be minimized by using specific background subtraction sequences or specialized hardware like sapphire NMR tubes.[7]
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound will be dominated by absorptions from C-H and Si-Cl bonds.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (cyclohexyl) | 2930 - 2850 | Strong |
| CH₂ bend (cyclohexyl) | ~1450 | Medium |
| Si-Cl stretch | 800 - 580 | Strong |
Expertise & Causality: The C-H stretching and bending vibrations of the cyclohexyl groups are characteristic of saturated hydrocarbons and are reliably found in their respective regions.[11] The Si-Cl stretch is a key diagnostic feature for chlorosilanes and typically appears as a strong, often broad, band in the fingerprint region.[12] The exact position can be influenced by the other substituents on the silicon atom.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Liquid Film):
-
As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.
-
Place one drop of the neat liquid onto a polished salt plate (e.g., NaCl or KBr).[13]
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[14]
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the clean, empty salt plates first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Predicted Mass Spectrometry Data:
| m/z Value | Ion Identity | Comments |
| 250, 252, 254 | [(C₆H₁₁)₂SiCl₂]⁺ | Molecular ion cluster (M, M+2, M+4). Ratio ~9:6:1. |
| 215, 217 | [(C₆H₁₁)₂SiCl]⁺ | Loss of a chlorine radical. Ratio ~3:1. |
| 167 | [C₆H₁₁SiCl₂]⁺ | Loss of a cyclohexyl radical. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
Expertise & Causality: The molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) due to the presence of two chlorine atoms.[15] The relative intensities of this cluster (approximately 9:6:1) are a definitive indicator of a dichloro-substituted compound. Common fragmentation pathways for organosilanes include the loss of substituents from the silicon atom. The loss of a chlorine radical is a highly probable fragmentation, as is the cleavage of a Si-C bond to lose a cyclohexyl radical.
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or semi-polar capillary column is suitable for separating chlorosilanes.[16]
-
Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions.
Summary of Spectroscopic Data
| Technique | Feature | Expected Value(s) |
| ¹H NMR | Cyclohexyl Protons | 1.0 - 1.8 ppm (multiplets) |
| ¹³C NMR | Cyclohexyl Carbons | 25 - 35 ppm |
| ²⁹Si NMR | Dichlorodialkylsilane | +30 to +40 ppm |
| IR | C-H stretch | 2930 - 2850 cm⁻¹ |
| Si-Cl stretch | 800 - 580 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z 250, 252, 254 (9:6:1 ratio) |
| Key Fragment | m/z 215, 217 ([M-Cl]⁺) |
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides unambiguous structural confirmation. ¹H and ¹³C NMR define the organic framework, while ²⁹Si NMR offers direct insight into the silicon center. IR spectroscopy confirms the presence of key functional groups, particularly the Si-Cl bonds. Finally, mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns, with the chlorine isotope cluster serving as a definitive signature. The integrated application of these techniques, guided by the protocols and interpretations outlined in this guide, enables a robust and comprehensive analysis essential for research and quality control.
References
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PubMed. (1997). [Determination of chlorosilanes by gas chromatography]. [Link]
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PubMed. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
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An In-depth Technical Guide to Dichlorodicyclohexylsilane: CAS Number, Safety, and Handling Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for professionals trained in chemical handling. It is not a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS before handling any chemical.
Core Identification and Properties
Dichlorodicyclohexylsilane is an organosilicon compound with significant applications as a reactive intermediate in organic and materials synthesis. Its utility is derived from the two reactive silicon-chlorine bonds.
-
Chemical Name: this compound
-
CAS Number: 18035-74-0[1]
-
Molecular Formula: C₁₂H₂₂Cl₂Si[1]
-
Molecular Weight: 265.29 g/mol [1]
Physicochemical Data Summary Table
| Property | Value/Information | Reference |
| Physical State | Liquid | [2] |
| Reactivity | Reacts violently with water.[2] | [2] |
| Incompatibilities | Water, strong oxidizing agents, alcohols, amines, and bases.[2][3] | [2][3] |
The Causality of Hazard: Understanding Reactivity
The principal hazard of this compound stems from the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water.
Hydrolysis Reaction: (C₆H₁₁)₂SiCl₂ + 2H₂O → (C₆H₁₁)₂Si(OH)₂ + 2HCl
This reaction is rapid and highly exothermic, leading to the evolution of hydrogen chloride (HCl) gas. The generation of HCl, a corrosive gas, is the primary cause of the severe health hazards associated with this compound. Inhalation can lead to severe irritation and damage to the respiratory tract, while skin or eye contact can result in serious chemical burns. The pressure buildup from the HCl gas can also lead to the rupture of a sealed container.
GHS Hazard Classification and Safety Precautions
While a specific GHS classification for this compound is not universally published, its hazard profile can be reliably inferred from analogous organochlorosilanes, such as di-n-hexyldichlorosilane.
Anticipated GHS Hazard Profile
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2] |
| Combustible Liquid | 4 | H227: Combustible liquid.[2] |
(This table is illustrative; always consult the vendor-specific SDS for definitive classifications.)
Precautionary Statements: A Deliberate Approach to Safety
A proactive safety posture is essential. The following precautionary statements, derived from related compounds, should be considered mandatory:
-
P260: Do not breathe vapors.[2]
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4]
Experimental Protocols: Safe Handling and Emergency Response
Standard Handling Procedure
All work with this compound must be conducted within a certified chemical fume hood with the sash at the lowest practical height. The area must be free of ignition sources, and all equipment must be properly grounded to prevent static discharge.[5]
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable.
| PPE Item | Specification | Justification |
| Hand Protection | Neoprene or nitrile rubber gloves. | Chemical resistance to organochlorosilanes. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protection from splashes and corrosive HCl vapor. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | Protects skin from contact and potential ignition. |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges should be available for emergency use. | For response to spills or significant vapor release. |
Emergency Response Protocols
A clear and practiced emergency plan is critical.
Caption: A flowchart for responding to an accidental release of this compound.
First-Aid Measures
Immediate and appropriate first aid can significantly mitigate injury.
| Exposure | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3] The storage area should be designated for corrosive and flammable materials.
-
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.
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Dichlorodicyclohexylsilane: A Comprehensive Technical Guide on its Lewis Acidity and Synthetic Implications
Abstract
Dichlorodicyclohexylsilane emerges as a compelling organosilicon compound, distinguished by the nuanced interplay of steric bulk and electronic effects that define its Lewis acidic character. This guide provides an in-depth exploration of the fundamental principles governing the Lewis acidity of this reagent, moving beyond a superficial overview to dissect the causal relationships between its molecular architecture and reactivity. We will delve into the practical applications of this compound in modern organic synthesis, presenting field-proven insights and detailed experimental protocols. The content herein is structured to furnish researchers, scientists, and drug development professionals with a robust understanding of this versatile reagent, empowering them to strategically leverage its properties in their synthetic endeavors.
Introduction: The Landscape of Lewis Acidity in Silicon Chemistry
The concept of Lewis acidity, the ability of a chemical species to accept an electron pair, is a cornerstone of chemical reactivity.[1] While traditionally dominated by boron and aluminum compounds, silicon-based Lewis acids have carved a significant niche in organic synthesis.[2] The silicon atom in tetravalent silanes possesses vacant 3d-orbitals, which can accept electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations.[1][3] The Lewis acidity of silicon halides is influenced by a delicate balance of inductive effects and pπ-dπ back-bonding.[3] Highly electronegative substituents, such as chlorine, withdraw electron density from the silicon center, enhancing its electrophilicity and, consequently, its Lewis acidity.[3][4]
This compound, with its two electron-withdrawing chloro substituents and two bulky cyclohexyl groups, presents a unique case study. The interplay between the inductive effect of the chlorine atoms and the steric hindrance imposed by the cyclohexyl rings dictates its reactivity and selectivity in chemical reactions. This guide will systematically unravel these factors to provide a comprehensive understanding of its chemical behavior.
Unveiling the Lewis Acidity of this compound: A Mechanistic Perspective
The Lewis acidity of this compound is primarily attributed to the electron-withdrawing nature of the two chlorine atoms attached to the silicon center. This inductive effect creates a partial positive charge on the silicon atom, making it susceptible to nucleophilic attack by Lewis bases.
Electronic and Steric Contributions
-
Inductive Effect: The high electronegativity of chlorine atoms polarizes the Si-Cl bonds, drawing electron density away from the silicon atom. This electron deficiency significantly enhances the Lewis acidity of the silicon center, making it a potent electron pair acceptor.[3]
-
Steric Hindrance: The two cyclohexyl groups are bulky substituents that sterically shield the silicon center. This steric encumbrance can influence the approach of incoming nucleophiles and substrates, leading to unique selectivity in certain reactions. While often perceived as a hindrance, this steric bulk can be strategically exploited to control the stereochemical outcome of reactions.
A density functional theory (DFT) study on the Lewis acidity of silanes has shown that complex formation weakens Si-Cl bonds.[5] This theoretical insight underscores the energetic favorability of this compound acting as a Lewis acid.
Synthetic Applications: Harnessing the Power of this compound
The distinct Lewis acidic character of this compound has been leveraged in a variety of organic transformations, particularly in reactions requiring the activation of carbonyl compounds and other functional groups.
Catalysis of Carbonyl Additions
This compound can effectively catalyze the addition of nucleophiles to carbonyl compounds. The silicon center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Caption: Lewis acid activation of a carbonyl group by this compound.
Deoxygenation and Reduction Reactions
In conjunction with a suitable reducing agent, this compound can facilitate the deoxygenation of various oxygen-containing functional groups. For instance, it can be employed in the reduction of sulfoxides to sulfides.
Halogenation Reactions
This compound can serve as a chlorine source in certain halogenation reactions. Its reaction with alcohols, for example, can lead to the formation of alkyl chlorides. This transformation proceeds through the activation of the alcohol by the Lewis acidic silicon center.
Experimental Protocols: A Practical Guide
The successful application of this compound in synthesis requires meticulous attention to experimental detail. The following protocols are provided as a self-validating framework for key transformations.
General Handling and Safety Precautions
This compound is a moisture-sensitive and corrosive compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful reactions. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.
Protocol: this compound-Mediated Reduction of an Aldehyde
This protocol details the reduction of an aldehyde to the corresponding geminal dichloride, a transformation that can be valuable in organic synthesis.[6]
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 mmol) in anhydrous DCM (5 mL). Via cannula, add this solution to the reaction flask.
-
Addition of Silane: Slowly add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step workflow for the reduction of an aldehyde.
Quantitative Data Summary
| Silicon Halide | Relative Lewis Acidity Trend |
| SiF₄ | Strongest |
| SiCl₄ | ↓ |
| SiBr₄ | ↓ |
| SiI₄ | Weakest |
| Table 1. General trend of Lewis acidity among silicon tetrahalides.[3][7] This trend highlights the dominant role of the electronegativity of the halogen substituent. |
Computational studies, such as DFT calculations, can provide valuable insights into the Lewis acidity by determining parameters like fluoride ion affinity.[8]
Conclusion and Future Outlook
This compound stands as a valuable reagent in the synthetic chemist's toolkit. Its Lewis acidity, governed by the strong inductive effect of the chlorine atoms, enables a range of useful transformations. The steric bulk of the cyclohexyl groups adds a layer of selectivity, which can be exploited for fine-tuning chemical reactions. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the exploration of silicon-based Lewis acids like this compound is poised to expand.[9] Future research will likely focus on the development of chiral analogues for asymmetric catalysis and the application of this reagent in novel, complex synthetic challenges. The continued synergy between experimental and computational studies will be crucial in further elucidating the mechanistic intricacies of its reactivity and unlocking its full synthetic potential.[10]
References
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Molecular “Floppyness” and the Lewis Acidity of Silanes: A Density Functional Theory Study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Is SiF4 a Lewis acid? (n.d.). Quora. Retrieved January 13, 2026, from [Link]
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Choose the correct statement(s) from the following:(i) The trend in Lewis acidity among silicon halides is SiI4 < SiBr4 < SiCl4 < SiF4.(ii) Tin(II) chloride can act as a Lewis acid and not as a Lewis base.(iii) Aluminosilicates can display Brønsted acidity. (2024, April 10). Prepp. Retrieved January 13, 2026, from [Link]
-
Arrange the silicon halides into decreasing order of Lewis acids Character? SiF3, SiCl3, SiBr3, SiI3. (2020, May 24). Chem Zipper. Retrieved January 13, 2026, from [Link]
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Combined Computational and Experimental Study Reveals Complex Mechanistic Landscape of Brønsted Acid-Catalyzed Silane-Dependent P=O Reduction. (2024, May 12). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Choose the correct statement(s) from the following: (i) The trend in Lewis acidity among silicon halides is SiI4 < SiBr4 < SiCl4 < SiF4. (ii) Tin(II) chloride can act as a Lewis acid and not as a Lewis base. (iii) Aluminosilicates can display Brønsted acidity. (n.d.). Testbook. Retrieved January 13, 2026, from [Link]
-
Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. (n.d.). Huskie Commons. Retrieved January 13, 2026, from [Link]
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Silicon α-Effect: A Systematic Experimental and Computational Study of the Hydrolysis of Cα- and Cγ-Functionalized Alkoxytriorganylsilanes of the Formula Type ROSiMe2(CH2)nX (R = Me, Et; n = 1, 3; X = Functional Group). (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Tuning the Lewis Acidity of Neutral Silanes Using Perfluorinated Aryl- and Alkoxy Substituents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
A Lewis Acidity Scale in Relation to Rate Constants of Lewis Acid Catalyzed Organic Reactions. (2011, October). ResearchGate. Retrieved January 13, 2026, from [Link]
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An Overview of Catalytic Carbonylative Double Cyclization Reactions. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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A computational and experimental investigation of the anchoring of organosilanes on the halloysite silicic surface. (2023, July 4). IRIS UniPA. Retrieved January 13, 2026, from [Link]
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Enzyme-Catalyzed Transetherification of Alkoxysilanes. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Identifying the Role of Brønsted and Lewis Acid Sites in the Diels-Alder Cycloaddition of 2,5-DMF and Ethylene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. (2017, January 6). Organic Syntheses. Retrieved January 13, 2026, from [Link]
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Organic synthesis provides opportunities to transform drug discovery. (2018, March 22). PubMed. Retrieved January 13, 2026, from [Link]
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Lewis Acidic Aluminosilicates: Synthesis, 27Al MQ/MAS NMR, and DFT-Calculated 27Al NMR Parameters. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Synthetic Reagents & Applications in Organic Chemistry. (n.d.). Slideshare. Retrieved January 13, 2026, from [Link]
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Synthesis of 1,1-dichloroalkanes. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
(PDF) Mechanism of 1,2-dichloroethane dehydrochlorination on the acid sites of oxide catalysts as studied by IR spectroscopy. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023, March 16). MDPI. Retrieved January 13, 2026, from [Link]
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Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. (2022, September 15). YouTube. Retrieved January 13, 2026, from [Link]
-
Quantitative aspects of Lewis acidity. Part I. A spectroscopic study of the equilibria in solution between stannic halides and aromatic amines. (1964). Sci-Hub. Retrieved January 13, 2026, from [Link]
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Quantitative Characterization of Lewis Acidity and Activity of Chloroaluminate Ionic Liquids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Dichlorodicyclohexylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorodicyclohexylsilane [(C₆H₁₁)₂SiCl₂] is a pivotal organosilane intermediate in synthetic chemistry, valued for its role in introducing the dicyclohexylsilyl moiety. A thorough understanding of its solubility is paramount for reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental chemical principles. Due to the scarcity of published quantitative data, this document emphasizes the prediction of solubility based on molecular structure and details a robust experimental protocol for its empirical determination. A critical focus is placed on the compound's reactivity with protic solvents, a factor that can be misinterpreted as simple dissolution.
Decoding Solubility: The Principle of "Like Dissolves Like"
The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a reliable predictive tool.[1][2][3] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[1][2][3]
This compound is a molecule of relatively low polarity. The two bulky cyclohexyl groups are nonpolar hydrocarbon moieties, which constitute a significant portion of the molecule's surface area. The silicon-chlorine (Si-Cl) bonds are polar covalent, but the overall molecular symmetry and the large nonpolar groups diminish the net dipole moment. Consequently, this compound is expected to be readily soluble in nonpolar and weakly polar aprotic solvents.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | Van der Waals forces between the cyclohexyl groups and the nonpolar solvent molecules are the dominant intermolecular interactions, facilitating dissolution.[1][2] |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | These solvents can engage in dipole-dipole interactions with the Si-Cl bonds while also effectively solvating the nonpolar cyclohexyl groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The significant nonpolar character of this compound limits its interaction with highly polar solvents. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble (Reactive) | These solvents will react with the Si-Cl bonds, leading to decomposition rather than true dissolution. This is a critical distinction for experimental work. |
The Critical Role of Reactivity with Protic Solvents
A crucial consideration when handling this compound is its reactivity towards protic solvents, such as water and alcohols. The silicon-chlorine bonds are susceptible to nucleophilic attack by the hydroxyl group of these solvents. This results in a solvolysis reaction, where the chlorine atoms are replaced by alkoxy or hydroxyl groups, and hydrogen chloride (HCl) is generated as a byproduct.
This reactivity can be mistaken for dissolution. For instance, adding this compound to methanol may result in a clear, homogeneous solution. However, this is not a simple physical dissolution but a chemical transformation. The original compound is consumed, and new species are formed.
Caption: Reaction of this compound with a Protic Solvent.
This reaction has significant implications for experimental design:
-
Solvent Choice: Only aprotic solvents should be used for reactions and manipulations where the integrity of the this compound is required.
-
Atmospheric Moisture: The compound is sensitive to atmospheric moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Safety: The generation of corrosive HCl gas is a safety hazard that must be managed in a well-ventilated fume hood.
Experimental Protocol for Solubility Determination
Given the absence of readily available quantitative data, an empirical determination of solubility is often necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in a given aprotic solvent.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Handle this compound under an inert atmosphere to prevent reaction with moisture.
Materials:
-
This compound
-
Anhydrous aprotic solvent of interest
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass sample pans or watch glasses
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent. An excess is indicated by the presence of undissolved material. b. Place a magnetic stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). c. Stir the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Sample Collection: a. After equilibration, stop the stirring and allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe fitted with a syringe filter. This removes any suspended particles.
-
Solvent Evaporation and Mass Determination: a. Dispense the filtered solution into a pre-weighed glass sample pan. b. Place the sample pan in a vacuum oven at a moderate temperature to evaporate the solvent completely. c. Once the solvent is fully evaporated, allow the pan to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation of Solubility: a. Subtract the initial mass of the empty pan from the final mass to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be highly soluble in nonpolar aprotic solvents and moderately soluble in polar aprotic solvents. A critical takeaway for any researcher is the compound's reactivity with protic solvents, which leads to chemical transformation rather than simple dissolution. The provided experimental protocol offers a reliable method for determining the precise solubility in specific aprotic solvent systems, enabling the optimization of reaction conditions and purification processes in a safe and controlled manner.
References
-
Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Chemistry with Caroline. (2022, January 13). Reactions of Alcohols to Give Alkyl Halides (HBr, Lucas Reagent). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 11). Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Retrieved from [Link]
-
Thomas Harper. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]
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Methodological & Application
Creating hydrophobic surfaces using Dichlorodicyclohexylsilane
An Application Guide to the Creation of Hydrophobic Surfaces using Dichlorodicyclohexylsilane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for creating robust and highly hydrophobic surfaces. The protocol details the underlying chemical mechanisms, critical safety protocols, step-by-step procedures for substrate preparation, silanization via solution and vapor phase deposition, and post-treatment processing. Furthermore, it outlines key characterization techniques for validating surface hydrophobicity and offers a troubleshooting guide to address common experimental challenges. The aim is to equip the user with the technical expertise and field-proven insights necessary to achieve consistent and high-quality hydrophobic coatings for applications ranging from biomedical devices to advanced material science.
Introduction to Surface Silanization
The modification of surface properties is a cornerstone of modern materials science, with wide-ranging implications in diagnostics, drug delivery, and microfluidics.[1][2] Hydrophobicity, the property of a surface to repel water, is a particularly desirable characteristic. This is typically achieved by lowering the surface energy of a substrate. Materials with water contact angles between 90° and 150° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.[3][4]
Silanization is a powerful and widely adopted chemical process for covalently modifying surfaces that possess hydroxyl (-OH) groups, such as glass, silicon, and various metal oxides.[5] The process involves reacting a silane coupling agent with the surface silanols to form a stable, covalently bonded siloxane (Si-O-Si) layer.[5][6]
This compound (C₁₂H₂₂Cl₂Si) is a dichlorosilane agent featuring two bulky cyclohexyl groups. These large, non-polar organic groups are responsible for imparting a high degree of hydrophobicity to the treated surface, effectively creating a water-repellent molecular layer. Its utility is particularly noted in applications where reduced protein or cellular adhesion is critical.[1]
The Chemistry of Silanization: Mechanism of Action
The creation of a durable hydrophobic layer with this compound is a two-step chemical process involving hydrolysis followed by condensation.[7] Understanding this mechanism is crucial for optimizing reaction conditions and ensuring the formation of a high-quality, uniform coating.
-
Hydrolysis: The process is initiated when the reactive chloro groups (-Cl) on the silane molecule react with trace amounts of water to form silanol intermediates (-Si-OH). This reaction releases hydrogen chloride (HCl) as a byproduct.[5][8]
-
Condensation: These newly formed, highly reactive silanols then readily condense with the hydroxyl groups present on the substrate surface, forming strong, stable siloxane (Si-O-Si) bonds.[5] A secondary condensation reaction can also occur between adjacent hydrolyzed silane molecules, leading to lateral polymerization and a more cross-linked, robust surface coating.[6]
The bulky dicyclohexyl groups do not participate in the reaction but extend away from the surface, forming a dense, non-polar "canopy" that is responsible for the observed hydrophobicity.
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Critical Safety Protocols
This compound and the reagents used for substrate preparation are hazardous. Strict adherence to safety protocols is mandatory.
| Hazard | Mitigation Measures |
| This compound | Corrosive. Reacts with moisture to release toxic and corrosive hydrogen chloride (HCl) gas.[8] ALWAYS handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[9] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture. |
| **Piranha Solution (H₂SO₄/H₂O₂) ** | Extremely corrosive, highly oxidative, and reacts violently with organic materials.[10] Prepare fresh and with extreme caution inside a fume hood. NEVER store in a sealed container. Wear acid-resistant gloves, apron, and face shield. |
| Anhydrous Solvents (Toluene) | Flammable and toxic. Handle only in a fume hood, away from ignition sources. Ensure proper grounding to prevent static discharge.[11] |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Experimental Application Notes & Protocols
Achieving a uniform and stable hydrophobic surface is critically dependent on meticulous execution at three key stages: substrate preparation, silanization, and post-treatment.
Caption: General workflow for creating a hydrophobic surface via silanization.
Part A: Substrate Preparation and Activation
The goal of this stage is to produce a scrupulously clean surface with a high density of reactive hydroxyl (-OH) groups. This is the single most critical factor for achieving a dense, uniform silane monolayer.[13]
Protocol A1: Piranha Etch for Glass or Silicon Substrates
-
Objective: Aggressive cleaning and hydroxylation of the surface.
-
Place substrates in a suitable glass container within a chemical fume hood.
-
Carefully prepare the piranha solution by adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio. CAUTION: Always add peroxide to acid slowly. The reaction is highly exothermic.
-
Immerse the substrates in the warm piranha solution for 30-60 minutes.[10]
-
Carefully remove the substrates and rinse extensively with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen or in an oven at 110-120°C for at least 30 minutes.[14] Proceed immediately to silanization.
Protocol A2: Plasma Activation
-
Objective: A dry, highly effective method for cleaning and activating surfaces.
-
Place clean, dry substrates into the chamber of a plasma cleaner.
-
Activate the surface using an oxygen or argon/water plasma according to the manufacturer's instructions (e.g., 5-20 minutes).[13][15]
-
Vent the chamber and immediately transfer the activated substrates to the silanization setup. Activated surfaces are highly reactive and will deactivate upon exposure to ambient air.[14]
Part B: The Silanization Reaction
This can be performed from either a liquid or vapor phase. Vapor-phase deposition is often preferred for creating more ordered and uniform monolayers.[16][17]
Protocol B1: Solution-Phase Deposition
-
In a chemical fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran) in a sealed container under an inert atmosphere.
-
Immerse the clean, dry, and activated substrates into the silane solution. Ensure the container is sealed to prevent atmospheric moisture contamination.
-
Allow the reaction to proceed for 2-12 hours at room temperature. Gentle agitation can improve uniformity.
-
Proceed to the post-treatment rinsing and curing steps.
Protocol B2: Vapor-Phase Deposition
-
Place the clean, dry, and activated substrates inside a vacuum desiccator.
-
In a separate, small, open container (e.g., a glass vial), place a small amount (e.g., 100-200 µL) of this compound inside the desiccator, ensuring it does not touch the substrates.
-
Seal the desiccator and apply a vacuum for 10-15 minutes to facilitate silane vaporization.
-
Close the vacuum valve and allow the deposition to proceed for 12-24 hours at room temperature.
-
Vent the desiccator carefully within a fume hood before opening.
Part C: Post-Treatment Rinsing and Curing
These final steps are essential for removing excess, non-covalently bound silane and for completing the formation of a stable siloxane network.
-
Rinsing: Remove the substrates from the silanization reaction. Thoroughly rinse them sequentially with the anhydrous solvent used for the reaction (e.g., toluene), followed by ethanol or acetone to remove any remaining reactants.
-
Curing: Place the rinsed substrates in an oven at 110-120°C for 15-30 minutes.[18] Alternatively, curing can be done at room temperature in a low-humidity environment for 24 hours.[18] This step drives the condensation reaction to completion, enhancing the durability of the coating.
Characterization and Validation of Hydrophobicity
Confirmation of a successful surface modification is typically performed by measuring the water contact angle.
Contact Angle Goniometry: This technique measures the angle formed between a liquid droplet and the solid surface.[3] It is a direct indicator of surface wettability.
| Parameter | Description | Typical Value for Success |
| Static Contact Angle | The angle of a stationary water droplet on the surface. | > 90° for hydrophobic surfaces.[3] |
| Advancing Contact Angle | The maximum angle, measured as the volume of the droplet is increased just before the contact line moves.[19] | A key parameter for repellency. |
| Receding Contact Angle | The minimum angle, measured as the volume of the droplet is decreased just before the contact line recedes.[19] | Indicates adhesive properties. |
| Contact Angle Hysteresis | The difference between the advancing and receding angles. A low hysteresis (<10°) is characteristic of a uniform, low-adhesion surface, often a requirement for superhydrophobicity.[20] | Low values are desirable. |
Other advanced techniques such as Atomic Force Microscopy (AFM) can be used to assess surface roughness and coating homogeneity, while X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface layer.[6][21]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete surface cleaning or activation (insufficient -OH groups).2. Silane reagent has degraded due to moisture exposure.3. Insufficient reaction time. | 1. Repeat the substrate preparation protocol (e.g., Piranha or plasma).2. Use fresh silane from a properly stored container.3. Increase the silanization reaction time. |
| Hazy or Oily Film on Surface | 1. Excessive silane concentration.2. Presence of excess water in the solvent or on the substrate, leading to bulk polymerization of the silane.[6]3. Inadequate rinsing post-reaction. | 1. Reduce the silane concentration to 1-2%.2. Ensure the use of anhydrous solvents and thoroughly dried substrates. Work under an inert atmosphere.3. Increase the duration and volume of the solvent rinse. Sonication during rinsing may help. |
| Inconsistent/Variable Contact Angles | 1. Non-uniform cleaning or activation of the substrate.2. Contamination during handling or transfer.3. Incomplete removal of physisorbed silane. | 1. Ensure the entire substrate is evenly exposed to the cleaning/activation agent.2. Use clean, dedicated tweezers for handling. Minimize exposure to ambient air.3. Extend the post-silanization rinsing step. |
Relevance and Applications in Drug Development
The ability to precisely control surface wettability is of paramount importance in the pharmaceutical and biomedical fields.
-
Biomedical Devices and Sensors: Hydrophobic coatings can significantly reduce the non-specific adsorption of proteins and the adhesion of cells and bacteria.[1][2] This is crucial for improving the signal-to-noise ratio of biosensors and enhancing the biocompatibility of medical implants.
-
Microfluidics and Lab-on-a-Chip: Creating hydrophobic channels in microfluidic devices is essential for controlling fluid flow, generating droplets, and preventing sample carryover in high-throughput screening assays.[22]
-
Drug Formulation and Delivery: Nearly 70% of new drug candidates are poorly water-soluble (hydrophobic).[4] Surface modification techniques are being explored to encapsulate these drugs, improving their bioavailability and enabling controlled release.[23][24] Hydrophobic coatings can also serve as moisture barriers to protect sensitive active pharmaceutical ingredients (APIs) from degradation.[4]
References
- Wikipedia.
- Nanoscience Instruments. An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle.
- ResearchGate.
- Measurlabs. Contact Angle Measurement.
- AIP Publishing. Dynamic contact angle measurements on superhydrophobic surfaces.
- Biolin Scientific. How to measure dynamic contact angles on superhydrophobic surfaces.
- Biolin Scientific. Contact angle measurements on superhydrophobic surfaces in practice.
- ResearchGate.
- PCI Magazine.
- Park Systems. Silanized Surfaces.
- Royal Society of Chemistry. Reproducibility and stability of silane layers in nanoconfined electrochemical systems.
- arXiv.
- Daken Chemical.
- Gelest. APPLYING A SILANE COUPLING AGENT.
- Plasma.com.
- ZMsilane.
- Wikipedia.
- NIH National Center for Biotechnology Information.
- ACS Publications.
- Gelest, Inc.
- ProChimia Surfaces. Silanes Surfaces Protocols.
- NIH National Center for Biotechnology Information.
- Popa Lab, University of Wisconsin-Milwaukee. Surface Chemistry Protocol.
- ARL Bio Pharma.
- ResearchGate.
- Wikipedia. Dimethyldichlorosilane.
- ResearchGate. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- Purdue University College of Engineering. Using microfluidics to manufacture hydrophobic drugs.
- Sigma-Aldrich.
- MDPI. Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study.
- ScienceDirect.
- ResearchGate. Dichlorodimethylsilane mediated one-step synthesis of hydrophilic and hydrophobic silica nanoparticles.
- ResearchG
- ResearchGate. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions | Request PDF.
- Fisher Scientific.
- Airgas.
- Michigan St
- Doubtnut.
- OUCI. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions.
- Sigma-Aldrich.
- ResearchGate. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- PubMed. Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro.
- NIH National Center for Biotechnology Information. Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon.
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- 2. researchgate.net [researchgate.net]
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- 4. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 5. Silanization - Wikipedia [en.wikipedia.org]
- 6. parksystems.com [parksystems.com]
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- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. gelest.com [gelest.com]
- 10. surfmods.jp [surfmods.jp]
- 11. fishersci.com [fishersci.com]
- 12. airgas.com [airgas.com]
- 13. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 14. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 15. CVD Systems for Your Silanization - Plasma.com [plasma.com]
- 16. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
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- 24. mdpi.com [mdpi.com]
Dichlorodicyclohexylsilane in the Synthesis of Cyclic Silyl Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Dicyclohexylsilylene Protecting Group
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] For the temporary masking of diol functionalities, cyclic silyl ethers, also known as silylene acetals, offer a robust and versatile solution. Among the reagents used to form these protective moieties, dichlorodicyclohexylsilane stands out. The dicyclohexylsilylene group imparts significant steric bulk, which confers enhanced stability to the protected diol under a variety of reaction conditions. This heightened stability, a direct consequence of the large cyclohexyl substituents on the silicon atom, allows for greater synthetic flexibility, enabling chemists to perform a wider range of transformations on other parts of a complex molecule without premature cleavage of the protecting group.[3]
The dicyclohexylsilylene group provides a valuable alternative to other bulky cyclic silyl ethers, such as di-tert-butylsilylene (DTBS) and tetraisopropyldisiloxanylidene (TIPDS), offering a unique profile of stability and reactivity. The selection of a particular silyl ether is a strategic decision based on the specific demands of the synthetic route, including the need for orthogonality, where one protecting group can be selectively removed in the presence of others.[1][2] This guide provides a comprehensive overview of the application of this compound in the synthesis of cyclic silyl ethers, detailing the underlying principles, experimental protocols, and deprotection strategies.
Reaction Mechanism and Rationale
The formation of a cyclic silyl ether from a diol and this compound proceeds via a nucleophilic substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atom of the this compound. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
The choice of a hindered silylating agent like this compound is often driven by the need for enhanced stability of the resulting cyclic silyl ether. The general trend for the stability of silyl ethers correlates with the steric bulk of the substituents on the silicon atom. Larger groups physically obstruct the approach of reagents that would otherwise lead to cleavage of the silicon-oxygen bonds.[3]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol using this compound
This protocol outlines a general method for the formation of a dicyclohexylsilylene acetal from a generic 1,2-diol.
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2-diol (1.0 equiv) and dissolve it in anhydrous dichloromethane or tetrahydrofuran.
-
Add anhydrous pyridine or triethylamine (2.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dicyclohexylsilylene-protected diol.
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the dichlorosilane.
Protocol 2: Deprotection of a Dicyclohexylsilylene Acetal using Tetrabutylammonium Fluoride (TBAF)
The cleavage of the robust dicyclohexylsilylene protecting group is typically achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most common reagent. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond.
Materials:
-
Dicyclohexylsilylene-protected diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dicyclohexylsilylene-protected diol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (2.2 equiv) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography if necessary.
Note on Basicity: The TBAF reagent is basic and may not be suitable for substrates with base-sensitive functional groups. In such cases, buffering the reaction with acetic acid may be beneficial.
Data Presentation
Table 1: Comparative Stability of Common Bulky Cyclic Silyl Ethers
| Protecting Group | Structure | Relative Stability to Acid | Relative Stability to Base | Cleavage Conditions |
| Dicyclohexylsilylene | Cyclic Silyl Ether | High | High | Fluoride ions (e.g., TBAF) |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Very High | High | Fluoride ions (e.g., TBAF) |
| Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very High | Very High | Fluoride ions (e.g., TBAF) |
Visualizations
Experimental Workflow: Protection of a Diol
Caption: The cycle of diol protection and deprotection using this compound.
Conclusion
This compound is a valuable reagent for the protection of diols as cyclic silyl ethers. The resulting dicyclohexylsilylene acetals exhibit high stability, attributed to the steric hindrance provided by the cyclohexyl groups. This robustness allows for a broad range of subsequent chemical transformations. The protection is readily achieved under standard conditions using a base, and the deprotection can be effected reliably with fluoride ion sources like TBAF. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the effective application of this compound for the synthesis of cyclic silyl ethers in complex organic synthesis.
References
-
Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Protecting group. (2024). In Wikipedia. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199–250.
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Loru, F., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(44), 12615-12620. [Link]
- Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
- Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)
-
Harmon, R. E. (1979). Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. Masters Theses. [Link]
Sources
Silylation of Diols Using Dichlorodicyclohexylsilane: A Detailed Guide for Researchers
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious protection of functional groups is paramount. Among the myriad of hydroxyl protecting groups, silyl ethers stand out for their versatility, ease of introduction, and tunable stability. This application note provides a comprehensive, step-by-step guide for the silylation of diols using dichlorodicyclohexylsilane to form a cyclic dicyclohexylsilylene acetal. This methodology offers a robust strategy for the simultaneous protection of 1,2- and 1,3-diols, imparting significant steric bulk and predictable stability.
Introduction: The Strategic Advantage of the Dicyclohexylsilylene Protecting Group
The protection of diols as cyclic silyl ethers offers several advantages over mono-silylation of individual hydroxyl groups. It is a more atom-economical process and rigidly locks the conformation of the diol, which can be advantageous in stereoselective synthesis. While various dichlorosilanes are available, this compound provides a protecting group with intermediate steric hindrance and electronic properties compared to smaller dialkylsilyl groups (e.g., dimethylsilyl) and bulkier ones (e.g., di-tert-butylsilyl).
The dicyclohexylsilylene group exhibits excellent stability under a wide range of reaction conditions, including those that are neutral, basic, and mildly acidic.[1] This stability profile allows for selective manipulation of other functional groups within a complex molecule. Cleavage of the dicyclohexylsilylene acetal is typically achieved under specific conditions using fluoride ion sources, ensuring orthogonal deprotection strategies can be employed.[2]
Reaction Mechanism: Formation of the Cyclic Silylene Acetal
The silylation of a diol with this compound proceeds through a nucleophilic substitution pathway. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or imidazole, which serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and can also act as a nucleophilic catalyst.
The mechanism can be outlined as follows:
-
Activation of this compound (Optional): In some cases, the base (e.g., pyridine) can coordinate to the silicon atom of this compound, increasing its electrophilicity.
-
First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic silicon center, displacing one of the chloride ions. This forms a chlorosilyl ether intermediate.
-
Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol then attacks the silicon center in an intramolecular fashion, displacing the second chloride ion.
-
Proton Transfer: The base in the reaction mixture removes the protons from the oxonium ions formed, yielding the neutral cyclic dicyclohexylsilylene acetal and two equivalents of the protonated base hydrochloride salt.
Experimental Protocol: Silylation of a Diol
This protocol provides a general procedure for the protection of a diol using this compound. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥95% | Sigma-Aldrich, Gelest |
| Diol Substrate | As required | Various |
| Anhydrous Pyridine or DMF | DriSolv® or equivalent | MilliporeSigma |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | MilliporeSigma |
| Saturated aq. Sodium Bicarbonate | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Reagent Grade | VWR |
| Round-bottom flask | Appropriate size | Kimble® |
| Magnetic stirrer and stir bar | VWR | |
| Inert atmosphere setup (Argon/Nitrogen) | ||
| Syringes and needles | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Column chromatography supplies | Silica gel, solvents |
Step-by-Step Procedure
Safety Precaution: this compound is corrosive and reacts with moisture to release HCl gas. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 equiv.).
-
Dissolve the diol in anhydrous pyridine (used as both solvent and base) or in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). If using DCM or DMF, add a suitable base such as imidazole (2.2 - 2.5 equiv.) or pyridine (2.2 - 2.5 equiv.).
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
-
Addition of this compound:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 - 1.1 equiv.) to the stirred solution via syringe. A white precipitate (pyridinium or imidazolium hydrochloride) will form.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
If pyridine was used as the solvent, it can be removed by co-evaporation with toluene under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
If pyridine was used, the combined organic layers can be washed with an aqueous solution of copper(II) sulfate to remove residual pyridine, followed by water and brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dicyclohexylsilylene-protected diol.
-
Deprotection of the Dicyclohexylsilylene Acetal
The cleavage of the dicyclohexylsilylene acetal is most commonly and efficiently achieved using a fluoride ion source. The high affinity of silicon for fluoride drives the reaction to completion.[2]
Protocol for Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
Reaction Setup:
-
Dissolve the dicyclohexylsilylene-protected diol (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
-
Addition of TBAF:
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 - 2.5 equiv.) to the solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
-
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude diol by flash column chromatography.
-
Protocol for Deprotection using Hydrogen Fluoride-Pyridine (HF·Py)
Safety Precaution: Hydrogen fluoride-pyridine is highly toxic and corrosive. It should only be handled in a specialized fume hood by trained personnel wearing appropriate PPE, including acid-resistant gloves.
-
Reaction Setup:
-
Dissolve the dicyclohexylsilylene-protected diol (1.0 equiv.) in anhydrous THF in a plastic vial or a flask made of a material resistant to HF.
-
Cool the solution to 0 °C.
-
-
Addition of HF·Py:
-
Slowly add hydrogen fluoride-pyridine (excess) to the stirred solution.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC. Once complete, carefully quench the reaction by pouring it into a stirred, cold, saturated aqueous solution of sodium bicarbonate.
-
Extract, dry, and purify as described in the TBAF protocol.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reagent, short reaction time, or low temperature. | Add more this compound and/or base, increase the reaction time, or gently warm the reaction. |
| Formation of side products | Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. |
| Difficult purification | Co-elution of product with byproducts. | Optimize the chromatography solvent system. A wash with dilute acid (if the molecule is stable) can help remove basic impurities before chromatography. |
| Low yield on deprotection | Substrate instability to basic conditions of TBAF. | Consider using the milder HF-Pyridine method for deprotection.[3] |
Conclusion
The protection of diols as dicyclohexylsilylene acetals is a reliable and effective strategy in organic synthesis. The robust nature of this protecting group allows for a wide range of subsequent chemical transformations, while its selective cleavage with fluoride reagents provides a valuable tool for orthogonal protection strategies. The protocols detailed in this application note offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Fourth International Electronic Conference on Synthetic Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Scaringe, S. A., et al. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433–5441.
Sources
Application Notes & Protocols: Dichlorodicyclohexylsilane in the Total Synthesis of Natural Products
Abstract
The strategic protection of functional groups is a cornerstone of complex molecule synthesis.[1][2] Among the myriad of reagents developed for this purpose, dichlorodicyclohexylsilane (Cy₂SiCl₂) has emerged as a powerful tool for the protection of 1,2- and 1,3-diols. By forming a rigid dicyclohexylsilylene (DCS) cyclic acetal, it offers a unique combination of stability and controlled cleavage that is highly advantageous in the multi-step sequences required for natural product total synthesis.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, detailing its mechanistic principles, strategic advantages, and comprehensive, field-proven protocols.
Introduction: The Strategic Role of the Dicyclohexylsilylene Protecting Group
In the intricate pathways of total synthesis, chemists frequently encounter the challenge of selectively reacting one functional group in the presence of others.[1] Alcohols, in particular, are nucleophilic and can interfere with a wide range of reactions.[1] Silyl ethers are a versatile class of protecting groups for alcohols, with stability that can be tuned by altering the steric bulk of the substituents on the silicon atom.[3][4]
This compound is used to install the dicyclohexylsilylene (DCS) group, which simultaneously protects two hydroxyl groups by forming a cyclic silyl acetal. This strategy is particularly effective for cis-1,2- and 1,3-diols found in many polyketide and carbohydrate-based natural products.
Key Advantages of the DCS Group:
-
Robust Stability: The DCS group is stable to a wide range of reaction conditions, including basic hydrolysis, reduction, and many oxidative conditions, to which simpler silyl ethers like trimethylsilyl (TMS) are labile.[4][5]
-
Steric Influence: The bulky cyclohexyl rings provide a sterically defined environment around the protected diol, which can be exploited to direct the stereochemical outcome of subsequent reactions on adjacent centers.
-
Orthogonal Cleavage: The DCS group is typically cleaved under specific conditions (i.e., using a fluoride source), which often do not affect other common protecting groups like benzyl ethers or certain acetals. This orthogonality is critical for selective deprotection in a complex synthetic route.[1][3]
Mechanism of Protection and Deprotection
A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting.
Protection of Diols
The formation of the dicyclohexylsilylene acetal proceeds via a two-step nucleophilic substitution at the silicon center. A base, such as pyridine or imidazole, is required to act as a proton scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium toward the protected product.
Caption: Deprotection Mechanism using Fluoride Ions.
Strategic Application Workflow in Total Synthesis
The use of a protecting group like DCS adds steps to a synthesis but enables transformations that would otherwise be impossible. The overall logic follows a clear, three-stage process.
Caption: General Workflow for Protecting Group Strategy.
Comparative Analysis of Cyclic Silyl Protecting Groups
The choice of protecting group is a critical strategic decision. The DCS group offers a balance of stability and reactivity that distinguishes it from other common cyclic silyl ethers.
| Protecting Group | Reagent | Relative Stability | Standard Cleavage Conditions | Key Features |
| Dicyclohexylsilylene (DCS) | This compound (Cy₂SiCl₂) | High | Fluoride ions (TBAF); Strong Acid | Rigid ring system; good for 1,2- and 1,3-diols. |
| Di-tert-butylsilylene (DTBS) | Di-tert-butylsilyl Dichloride/Triflate | Very High | Fluoride ions (TBAF) | Extremely bulky, providing high stability and steric hindrance. [3] |
| Tetraisopropyldisiloxanylidene (TIPDS) | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) | Very High | Fluoride ions (TBAF) | Excellent for protecting 1,3-diols; forms a flexible 8-membered ring. [3] |
Experimental Protocols
The following protocols are designed as self-validating systems, providing a reliable starting point for laboratory application.
Protocol 1: Protection of a 1,2-Diol with this compound
Objective: To protect a vicinal diol as its dicyclohexylsilylene acetal.
Materials:
-
Substrate (1,2-diol, e.g., a carbohydrate derivative): 1.0 equiv
-
This compound (Cy₂SiCl₂): 1.1 equiv
-
Anhydrous Pyridine or Imidazole: 2.5 equiv
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere.
-
Reagent Addition: Dissolve the diol substrate (1.0 equiv) in anhydrous DCM. To this solution, add pyridine (2.5 equiv).
-
Silylation: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 equiv) dropwise via syringe over 5-10 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. To remove residual pyridine, a wash with cold aqueous copper sulfate (CuSO₄) can be effective.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure DCS-protected diol.
Protocol 2: Deprotection of a Dicyclohexylsilylene Acetal
Objective: To cleave the DCS protecting group and regenerate the free diol.
Materials:
-
DCS-protected substrate: 1.0 equiv
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF: 2.2 equiv
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Preparation: In a round-bottom flask, dissolve the DCS-protected substrate (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add the 1.0 M solution of TBAF in THF (2.2 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-6 hours. Monitor the disappearance of the starting material by TLC. The reaction is typically complete when the more polar diol product spot appears and the starting material spot vanishes.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the pure diol. The byproduct (dicyclohexylfluorosilanol) is typically less polar and will elute first.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Protection | 1. Incomplete reaction. 2. Hydrolysis of Cy₂SiCl₂ due to moisture. 3. Steric hindrance in the substrate. | 1. Increase reaction time or gently warm to 30-40 °C. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use a more reactive silylating agent (e.g., dicyclohexylsilyl ditriflate) or a stronger, non-nucleophilic base. |
| Incomplete Deprotection | 1. Insufficient TBAF. 2. Steric hindrance around the silyl ether. | 1. Add an additional equivalent of TBAF. 2. Increase reaction time or temperature. Alternatively, use HF•Pyridine in THF/pyridine, which can be more effective for hindered groups. [6] |
| Side Reactions During Protection | Formation of intermolecular silylene-bridged dimers. | Use high dilution conditions to favor the intramolecular cyclization reaction. |
Conclusion
This compound is a highly effective reagent for the protection of diols in the synthesis of complex natural products. The resulting dicyclohexylsilylene acetal provides a robust shield that is stable to a broad range of synthetic conditions while being amenable to selective cleavage. By understanding the underlying mechanisms and employing validated protocols, researchers can confidently integrate this protecting group into their synthetic strategies, enabling the construction of intricate molecular architectures on the path to discovering new therapeutics and understanding biological function.
References
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Dichlorodicyclohexylsilane Reactions: A Technical Support Guide for Overcoming Steric Hindrance
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for dichlorodicyclohexylsilane ((C₆H₁₁)₂SiCl₂). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically demanding reagent. The bulky cyclohexyl groups, while imparting unique properties to the target molecules, present significant hurdles in achieving desired reactivity and yields. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve success in your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues frequently encountered during reactions with this compound. We delve into the underlying causes rooted in steric hindrance and provide actionable, step-by-step solutions.
Problem 1: Low or No Reaction Conversion
Symptoms: Your reaction has proceeded for the standard duration, but TLC or GC-MS analysis shows a large amount of unreacted starting material and minimal product formation.
Root Cause Analysis: The primary culprit is the severe steric hindrance imposed by the two cyclohexyl groups on the silicon atom. These bulky substituents physically block the trajectory of incoming nucleophiles, significantly slowing down the rate of substitution reactions, which typically proceed via an Sₙ2 mechanism.[1][2][3] For a successful reaction, the nucleophile must approach the silicon center from the backside of the leaving group (a chlorine atom). The cyclohexyl groups act as "gatekeepers," preventing this approach.
Troubleshooting Workflow for Low Conversion
Caption: Steric hindrance from cyclohexyl groups impeding nucleophilic attack.
Step-by-Step Solutions:
-
Use of Excess Grignard Reagent: To drive the reaction to completion, a slight excess of the Grignard reagent is often necessary.
-
Protocol: Use 2.1 to 2.5 equivalents of the Grignard reagent.
-
-
Slow Addition (Inverse Addition): Adding the this compound slowly to the Grignard reagent solution can help to ensure that each molecule of the silane reacts with two equivalents of the nucleophile before it can react with another silane molecule.
-
Protocol: Prepare the Grignard reagent in a flask and add the this compound dropwise via a syringe pump over an extended period.
-
-
Elevated Temperature and Longer Reaction Times: As with other reactions involving this hindered silane, providing more energy and time can facilitate the second substitution.
-
Protocol: After the addition is complete, gently reflux the reaction mixture for several hours to overnight. Monitor the disappearance of the monosubstituted intermediate by GC-MS.
-
| Parameter | Standard Grignard Conditions | Optimized for Double Displacement |
| Stoichiometry (Grignard:Silane) | 2.0 : 1.0 | 2.1 - 2.5 : 1.0 |
| Addition Mode | Grignard to Silane | Silane to Grignard (Slowly) |
| Temperature | 0°C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
Table 2. Optimized conditions for double displacement Grignard reactions.
Frequently Asked Questions (FAQs)
-
Q1: What are the best practices for handling and storing this compound?
-
A1: this compound is corrosive and moisture-sensitive. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place, away from sources of moisture.
-
-
Q2: Are there less sterically hindered alternatives for introducing a bulky dialkylsilyl protecting group?
-
A2: Yes, several alternatives exist, each with its own reactivity profile and stability. Di-tert-butylsilyl and diisopropylsilyl groups are also bulky but may offer slightly different steric environments. The choice of protecting group will depend on the specific requirements of your synthetic route, particularly the conditions needed for its eventual removal.
-
-
Q3: How can I monitor the progress of my reaction involving this compound?
-
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring these reactions, as it can resolve the starting material, intermediate(s), and product, providing both retention time and mass information for identification. Thin-layer chromatography (TLC) can also be used, but co-elution of the starting material and product can sometimes be an issue. Staining with potassium permanganate can help visualize the silyl compounds.
-
-
Q4: What are the key safety precautions when working with this compound?
-
A4: The primary hazards are its corrosivity and its reaction with water to produce hydrochloric acid (HCl) gas. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleaning up. Always work in a fume hood.
-
References
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- Catalysts for curing silane coating compositions.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Silanes. Organic Chemistry Portal.
- Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. PubMed Central - NIH.
- A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. PMC.
- Silyl ether. Wikipedia.
- Silyl ether synthesis by silylation or cyanosilyl
- The gas-phase structure and some reactions of the bulky primary silane (Me3Si)3CSiH3 and the solid-state structure of the bulky dialkyl disilane [(Me3Si)3CSiH2]2.
- 264 questions with answers in SILANES.
- Sterically hindered silanes for waterborne systems: A model study of s. Taylor & Francis eBooks.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Facile Cleavage of Silyl Protecting Groups with C
- Tools for Purifying the Product.
- Grignard Reaction. Organic Chemistry Portal.
- Direct Conversion of Silyl Ethers to Organic Functionality. Gelest Technical Library.
- an introduction to grignard reagents. Chemguide.
- Grignard Reagent Reaction Mechanism. YouTube.
- Grignard Reaction, Mechanism, Reagent and Che
- How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- Spectral Analysis of 1,2-Dichlorodisilane Reaction Intermediates: A Compar
- Spectroscopy Online. Spectroscopy Online.
- Alternative dimerisation reagents for synthesis of iodixanol.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Reduction of product-related species during the fermentation and purification of a recombinant IL-1 receptor antagonist at the labor
- SN1 vs SN2 Reactions: Wh
- Alternative synthetic method for synthesis of compound 10. Reagents and....
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. MDPI.
- Comparison of approaches for purifying and desalting polymerase chain reaction products prior to electrospray ioniz
- 2-Iodoxybenzoic Acid Tosylates: The Alternative to Dess-Martin Periodinane Oxidizing Reagents.
Sources
Side reactions of Dichlorodicyclohexylsilane with functional groups
Welcome to the technical support center for Dichlorodicyclohexylsilane (Cy₂SiCl₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered when using this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
I. General Handling & Reagent Stability
This section addresses the most common issues related to the reagent itself, which are often the root cause of reaction failures.
Question 1: My bottle of this compound is cloudy and fumes when opened. Is it still usable?
Answer: This is a classic sign of hydrolysis. This compound is highly sensitive to atmospheric moisture. The fuming you observe is the reaction of the Si-Cl bonds with water in the air, which releases hydrogen chloride (HCl) gas.[1] The cloudiness is due to the formation of insoluble silanols (Cy₂Si(OH)₂) and their subsequent condensation into polysiloxanes ([Cy₂SiO]ₙ).[2][3]
Using a partially hydrolyzed reagent is not recommended for several reasons:
-
Reduced Potency: A significant portion of the active dichlorosilane has been consumed, meaning you will not be using the correct stoichiometry in your reaction.
-
Introduction of Impurities: The siloxane byproducts are often difficult to remove from reaction mixtures and can complicate purification.
-
Inconsistent Reactivity: The presence of HCl can catalyze unintended side reactions.
Troubleshooting Protocol: Reagent Quality Check
-
Visual Inspection: Fresh, high-purity this compound should be a clear, colorless liquid. Any turbidity or crystalline precipitate is a sign of degradation.
-
Handling: Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2] Use syringe techniques for transfers.
-
Solution: If compromised, it is best to purchase a fresh bottle. For large quantities, purification by distillation under reduced pressure is possible but requires specialized equipment due to the reagent's reactivity.
II. Reactions with Alcohols & Diols
This compound is frequently used to form silyl ethers or to protect 1,2- and 1,3-diols as cyclic silylene derivatives.[4][5] Side reactions in this area are common and often relate to stoichiometry and reaction kinetics.
Question 2: I am trying to protect a 1,3-diol, but I'm getting a low yield of my desired cyclic product and a significant amount of a white, insoluble polymer-like material. What is happening?
Answer: This is a classic case of intermolecular polymerization competing with the desired intramolecular cyclization. Because this compound is difunctional, one molecule can react with hydroxyl groups from two different diol molecules. This initiates a chain-growth process that leads to the formation of high-molecular-weight polysiloxanes, which are often insoluble and difficult to characterize.[2]
The outcome of the reaction is a kinetic competition between the two pathways illustrated below.
Troubleshooting Protocol: Favoring Intramolecular Cyclization
The key to favoring the formation of the cyclic product is to use high-dilution conditions . This reduces the probability of two different diol molecules finding and reacting with the same dichlorosilane molecule.
-
Setup: In an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, add the majority of your anhydrous solvent (e.g., THF, Toluene).
-
Reagent Preparation: In the dropping funnel, dissolve your diol and a non-nucleophilic base (e.g., 2.2 equivalents of imidazole or pyridine) in a portion of the anhydrous solvent. In a separate syringe, prepare a solution of this compound (1.05 equivalents) in the same solvent.
-
Slow Addition: Heat the solvent in the main flask to reflux. Using a syringe pump for maximum control, add the this compound solution to the refluxing solvent over several hours (e.g., 4-8 hours). Simultaneously, add the diol/base solution from the dropping funnel at a similar rate.
-
Reaction Monitoring: After the addition is complete, continue refluxing and monitor the reaction by TLC or GC-MS until the starting diol is consumed.
-
Workup: Cool the reaction, filter off the hydrochloride salt of the base, and proceed with standard aqueous workup and purification.
This technique maintains a very low concentration of both reactants throughout the addition, statistically favoring the intramolecular reaction pathway.[6][7]
Question 3: My reaction to protect a primary alcohol is sluggish and incomplete, even after extended time. Why?
Answer: While this compound is reactive, the dicyclohexyl groups impose significant steric hindrance.[8][9] This bulk can slow the rate of silylation, especially when compared to less hindered reagents like dichlorodimethylsilane. Several factors could be at play:
-
Steric Hindrance: The substrate itself may be sterically congested near the hydroxyl group, further slowing the reaction.[10]
-
Insufficient Activation: A weak or sterically hindered base may not be effective at catalyzing the reaction or scavenging the HCl byproduct. Imidazole or DMAP are often more effective catalysts than triethylamine for sterically demanding silylations.[11]
-
Solvent Effects: Reactions are typically faster in polar aprotic solvents like DMF compared to less polar solvents like dichloromethane, although purification can be more challenging.[11]
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Base/Catalyst | Use imidazole or add a catalytic amount of DMAP (5 mol%). | DMAP is a superior nucleophilic catalyst that forms a highly reactive silylium intermediate.[12] |
| Solvent | Switch from DCM/Toluene to anhydrous DMF or Acetonitrile. | Polar aprotic solvents can better stabilize charged intermediates in the reaction pathway, accelerating the rate.[11] |
| Temperature | Increase the reaction temperature (e.g., from room temp to 60-80 °C). | Provides the necessary activation energy to overcome steric barriers. |
| Reagent Purity | Ensure the this compound is fresh and not hydrolyzed. | Degraded reagent has lower effective concentration and introduces interfering byproducts.[2] |
III. Reactions with Amines
The reaction of this compound with primary or secondary amines is a common method for forming silylamines or cyclic silazanes. The primary side reaction is often related to the HCl byproduct.
Question 4: I mixed this compound with my primary amine and immediately got a thick, white precipitate. Is this my product?
Answer: It is highly unlikely that the precipitate is your desired silylated product. The precipitate is almost certainly the hydrochloride salt of your amine. Dichlorosilane reacts with amines to produce one equivalent of HCl for each Si-Cl bond that reacts.[13] This HCl will immediately and quantitatively react with the basic amine starting material to form an ammonium salt, which is typically a white solid insoluble in common organic solvents.
This acid-base side reaction consumes your amine, rendering it non-nucleophilic and halting the desired silylation reaction.
Troubleshooting Protocol: Amine Silylation with an HCl Scavenger
To prevent this side reaction, you must include a non-nucleophilic auxiliary base to act as an "HCl scavenger". This base should be more basic than your substrate amine but sterically hindered or otherwise unreactive towards the dichlorosilane.
-
Choose a Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Use at least 2.2 equivalents to scavenge the HCl from both reactive sites.
-
Reaction Setup: Dissolve the amine substrate (1.0 equiv) and the scavenger base (2.2 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exotherm of the reaction.
-
Slow Addition: Slowly add the this compound (1.0 equiv) to the cooled solution via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Workup: The hydrochloride salt of the scavenger base will precipitate. It can be removed by filtration. The filtrate can then be washed with water or dilute aqueous acid to remove any remaining salts before drying and purification.
IV. Reactions with Carbonyls and Other Functional Groups
The reactivity of this compound with carbonyl-containing functional groups like ketones, aldehydes, esters, and amides is more nuanced and generally less favorable than with alcohols or amines.
Question 5: Will this compound react with a ketone or aldehyde in my molecule?
Answer: Under standard silylation conditions (i.e., with a base like triethylamine or imidazole), this compound is unlikely to react with ketones or aldehydes . The primary reaction of chlorosilanes with carbonyls is hydrosilylation, which requires a silane with a Si-H bond and typically a transition metal catalyst.[4][14] this compound lacks the necessary hydride for this pathway.
While chlorosilanes can promote the formation of silyl enol ethers, this usually requires stronger silylating agents (like trimethylsilyl triflate) or specific conditions not typically employed for alcohol protection.[15] The bulky dicyclohexyl groups also make the silicon atom less Lewis acidic, reducing its ability to activate the carbonyl group for nucleophilic attack. Therefore, ketones and aldehydes are generally considered compatible functional groups during the protection of alcohols with this compound.
Question 6: Can I expect side reactions with esters or amides?
Answer:
-
Esters: Esters are generally stable to this compound under neutral or amine-base-catalyzed conditions. Reductive silylation of esters to form Si-C bonds is known but requires specific metal catalysts (e.g., Chromium, Rhodium) and conditions that are very different from standard protection chemistry.[16][17] Without such catalysts, the ester carbonyl is not sufficiently electrophilic to react.
-
Amides: Amides are also generally unreactive towards this compound. The lone pair on the amide nitrogen is delocalized into the carbonyl, making it significantly less nucleophilic than an amine. While coupling agents like dicyclohexylcarbodiimide (DCC) are used to activate carboxylic acids for amide bond formation, this compound does not function in this capacity.[18][19][20][21]
V. References
-
Li, C., & Yang, S. (2023). Cross-Electrophile Silylation of Aryl Carboxylic Esters with Hydrochlorosilanes by SiH-Directed and Cr-Catalyzed Couplings. ACS Catalysis. [Link]
-
Seyferth, D. (2004). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. [Link]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. [Link]
-
Purdue University. (n.d.). Selective redistribution reactions of organosilanes in the presence of chloroplatinic acid. Purdue e-Pubs. [Link]
-
Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]
-
Lin, Y. J., et al. (2019). Characterization of Shock-Sensitive Deposits from the Hydrolysis of Hexachlorodisilane. ResearchGate. [Link]
-
Maki, T., et al. (2023). Reductive C–O Silylation by Rhodium/Lanthanum Cooperative Catalysis. ChemRxiv. [Link]
-
Defense Technical Information Center. (1992). Reductive Coupling of Chlorosilanes with Lithium. DTIC. [Link]
-
Wang, Z., et al. (2016). Borane-Catalyzed Reductive α-Silylation of Conjugated Esters and Amides Leaving Carbonyl Groups Intact. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. [Link]
-
Seyferth, D., Prud'homme, C. C., & Wiseman, G. H. (1983). Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Semantic Scholar. [Link]
-
Wang, H., et al. (2023). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. PubMed Central. [Link]
-
Wikipedia. (n.d.). Dichlorosilane. [Link]
-
Macherey-Nagel. (n.d.). Silylation overview. [Link]
-
Ghorai, T., & Pu, L. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]
-
Gelest. (n.d.). Techniques for silylation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Hydrosilylation of carbonyl compounds catalysed by 14. [Link]
-
Dhungana, T. P., et al. (n.d.). Catalytic Hydrosilylation of Carbonyl Compounds by a Germylyne Complex with a Mo≡Ge Triple Bond. ChemRxiv. [Link]
-
Khan Academy. (2014). Preparation of amides using DCC [Video]. YouTube. [Link]
-
ScienceDirect. (2015). Reaction Mechanisms of Carbonyl Compounds Hydrosilylation Catalyzed by Group VIII Transition Metal Complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. [Link]
-
Jarek, R. L. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits. OSTI.GOV. [Link]
-
Patschinski, P., & Zipse, H. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. RSC Publishing. [Link]
-
Karmel, C. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chen, R., et al. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. RSC Publishing. [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Chemistry LibreTexts. (2021). Reactions of Esters. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]
-
Drabowicz, J., et al. (2018). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
University of Calgary. (n.d.). Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]
-
Chemistry university. (2021). Protecting Diols [Video]. YouTube. [Link]
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- 10. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01889H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Khan Academy [khanacademy.org]
- 20. youtube.com [youtube.com]
- 21. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Removal of Dicyclohexylsilyl Protecting Groups
Welcome to the Technical Support Center for the removal of silyl ether protecting groups, with a focus on the dicyclohexylsilyl moiety. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to support your experimental success.
While specific literature on the deprotection of dichlorodicyclohexylsilane-derived ethers is not extensively detailed, the fundamental principles of silyl ether chemistry provide a robust framework for developing effective deprotection strategies. The presence of two bulky cyclohexyl groups on the silicon atom suggests that this protecting group will exhibit significant steric hindrance, influencing its stability and reactivity in a manner comparable to other bulky silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).
Core Principles of Dicyclohexylsilyl Ether Deprotection
Q1: What are the primary mechanisms for cleaving silyl ethers like the dicyclohexylsilyl group?
The removal of silyl ether protecting groups is typically achieved through two main pathways: fluoride-mediated cleavage and acid-catalyzed hydrolysis.[1]
-
Fluoride-Mediated Deprotection : This is the most common and often the mildest method for silyl ether cleavage.[2] The high affinity of the fluoride ion for silicon is the driving force behind this reaction.[1][3] The fluoride ion attacks the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate.[3][4] This intermediate is unstable and readily breaks down to release the alkoxide (which is subsequently protonated to the desired alcohol during workup) and a stable dicyclohexylsilyl fluoride byproduct.[5][6]
-
Acid-Catalyzed Deprotection : In the presence of a strong acid and a nucleophilic solvent (like water or an alcohol), the ether oxygen is first protonated, making the silyl group a better leaving group. A nucleophile then attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond.[4] The rate of acidic hydrolysis is highly dependent on the steric bulk of the silyl group; less hindered silyl ethers are cleaved more rapidly.[7]
Recommended Deprotection Protocols
Q2: What is a reliable starting protocol for removing a dicyclohexylsilyl ether using a fluoride source?
A common and effective method involves the use of tetra-n-butylammonium fluoride (TBAF).[5] Given the anticipated steric bulk of the dicyclohexylsilyl group, reaction times may be longer than for less hindered silyl ethers.
Experimental Protocol: TBAF-Mediated Deprotection
Materials:
-
Dicyclohexylsilyl-protected compound
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dicyclohexylsilyl-protected compound (1.0 equivalent) in anhydrous THF to make an approximately 0.1–0.5 M solution in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1 M TBAF solution in THF (1.1–1.5 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Considerations for Dicyclohexylsilyl Ethers:
-
Due to the expected steric hindrance, you may need to increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time to achieve complete conversion.
-
The basicity of TBAF can be an issue for base-sensitive substrates.[8] If you observe decomposition, consider buffering the TBAF solution with acetic acid (add 1.0-1.5 equivalents of acetic acid to the TBAF solution before adding it to the reaction mixture).[9]
Q3: When should I consider using acidic conditions for deprotection, and what is a suitable protocol?
Acidic conditions are a viable alternative, especially if your molecule contains functional groups that are sensitive to the basicity of TBAF but stable in acid.[10]
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
Dicyclohexylsilyl-protected compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dicyclohexylsilyl-protected compound (1.0 equivalent) in a 4:1:1 mixture of acetic acid:THF:water.
-
Stir the reaction at room temperature for 12 to 48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Considerations for Dicyclohexylsilyl Ethers:
-
Acid-catalyzed deprotection is highly sensitive to steric hindrance.[4] The bulky dicyclohexyl groups will likely necessitate longer reaction times or stronger acidic conditions compared to smaller silyl ethers.
-
If the above conditions are too slow, consider using a stronger acid like pyridinium p-toluenesulfonate (PPTS) in methanol or 1N HCl in dichloromethane.[11] However, be mindful of the potential for side reactions with acid-labile functional groups.[10]
Troubleshooting Guide
Q4: My deprotection reaction is incomplete, even after extended reaction times. What can I do?
Incomplete deprotection is a common issue, particularly with sterically hindered silyl ethers.[12]
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate the cleavage of robust silyl ethers.
-
Increase Reagent Equivalents: For TBAF deprotections, increasing the amount of TBAF to 2-3 equivalents can be effective.[3] For acidic deprotections, a higher concentration of acid may be necessary, but proceed with caution to avoid side reactions.
-
Check Reagent Quality: TBAF solutions are hygroscopic and can lose activity over time.[12] Using a fresh bottle of TBAF is recommended.
-
Consider an Alternative Fluoride Source: Hydrogen fluoride-pyridine (HF-Pyridine) is a more potent fluoride source than TBAF and can be effective for cleaving stubborn silyl ethers.[13][14] However, HF-Pyridine is highly toxic and corrosive, and all reactions must be conducted in plastic labware with extreme caution.[7][13]
Q5: I'm observing low yields and the formation of side products. What are the likely causes?
Low yields are often attributable to the instability of the starting material or product under the reaction conditions.[9]
-
Substrate Instability with TBAF: The basicity of TBAF is a known cause of side reactions like elimination or epimerization.[13] As mentioned, buffering the TBAF with acetic acid can mitigate this.[9]
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive groups (e.g., acetals, Boc-amines), acidic deprotection can lead to their cleavage.[10] In such cases, fluoride-mediated deprotection is the preferred method.
-
Workup Issues: The byproducts of silyl ether deprotection are silanols (R₃SiOH), which can dimerize to form siloxanes (R₃Si-O-SiR₃).[9] These byproducts can sometimes complicate purification. Ensuring a thorough aqueous workup can help remove these silicon-containing impurities.
Q6: How can I selectively deprotect a dicyclohexylsilyl ether in the presence of other silyl ethers?
Selective deprotection is governed by the relative stability of the different silyl groups, which is largely a function of steric hindrance and electronic effects.[7]
The general order of stability for common silyl ethers is: TMS < TES < TBS < TIPS < TBDPS[11]
The stability of the dicyclohexylsilyl group is expected to be high, likely comparable to or greater than that of TBS or TIPS, due to its steric bulk.
-
To remove a less hindered silyl ether (e.g., TES) in the presence of a dicyclohexylsilyl ether: Use milder acidic conditions (e.g., PPTS in methanol at 0 °C) or carefully controlled fluoride-based methods with a limited amount of reagent.[11]
-
To remove a dicyclohexylsilyl ether in the presence of an even more robust silyl ether (e.g., TBDPS): This can be challenging. A systematic screening of conditions (e.g., varying the fluoride source, temperature, and reaction time) will likely be necessary.[7]
Frequently Asked Questions (FAQs)
Q7: What are the main silicon-containing byproducts of the deprotection reaction?
Upon cleavage of the silyl ether, the silicon moiety is converted into a silyl fluoride (in the case of fluoride-mediated deprotection) or a silanol (R₃SiOH) after aqueous workup.[9] Silanols are often sticky oils and can form disiloxanes (R₃Si-O-SiR₃) upon standing.[9] These byproducts are typically removed during aqueous workup and subsequent column chromatography.
Q8: Can I use other fluoride sources besides TBAF and HF-Pyridine?
Yes, several other fluoride reagents are available, each with its own advantages:
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): A milder, anhydrous source of fluoride that can be useful for sensitive substrates.[11]
-
Potassium Fluoride (KF): An inexpensive and mild reagent, often used with a phase-transfer catalyst (like 18-crown-6) or in polar aprotic solvents like DMF.[13]
Q9: What is the best way to monitor the progress of the deprotection reaction?
Thin-layer chromatography (TLC) is the most common and convenient method. The starting silyl ether will be less polar (higher Rf) than the product alcohol (lower Rf). Staining with a permanganate or ceric ammonium molybdate (CAM) stain can help visualize both the starting material and the product.
Visualizations
Mechanism of Fluoride-Mediated Silyl Ether Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of diol protection with Dichlorodicyclohexylsilane
Welcome to the technical support center for optimizing diol protection using dichlorodicyclohexylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their silylation reactions. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and answer frequently asked questions to ensure your success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the protection of diols as dicyclohexylsilylidene acetals. Each problem is followed by a systematic approach to its resolution, grounded in chemical principles.
Issue 1: Low to No Product Formation
A common frustration is the failure to form the desired protected diol, often indicated by the recovery of starting material.
Possible Causes & Solutions:
-
Insufficiently Anhydrous Conditions: this compound is highly sensitive to moisture. Trace amounts of water will hydrolyze the reagent, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere).
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
-
Inactive Reagent: The this compound may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Visually inspect the reagent. It should be a clear liquid. Cloudiness or precipitates may indicate hydrolysis.
-
If degradation is suspected, consider purifying the reagent by distillation under reduced pressure.
-
Ideally, use a fresh bottle of the reagent from a reputable supplier.
-
-
-
Suboptimal Base: The choice and stoichiometry of the base are critical for efficient reaction.[1]
-
Troubleshooting Steps:
-
Base Strength: For most diol protections with dichlorodichlorosilanes, a non-nucleophilic organic base is preferred. Imidazole and pyridine are commonly used. For sterically hindered diols, a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine may be necessary.
-
Stoichiometry: At least two equivalents of the base are required to scavenge the two equivalents of HCl generated during the reaction. Using a slight excess (2.1-2.2 equivalents) can be beneficial.
-
-
-
Steric Hindrance: The bulky dicyclohexyl groups on the silicon atom can lead to significant steric hindrance, especially with sterically congested diols.[2][3]
-
Troubleshooting Steps:
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor the reaction for potential side product formation at higher temperatures.
-
Reaction Time: Sterically hindered reactions may require significantly longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternative Reagents: If steric hindrance remains a significant issue, consider a less bulky dichlorodialkylsilane, such as dichlorodiisopropylsilane or dichlorodi-tert-butylsilane, although this will alter the properties of the protecting group.
-
-
Issue 2: Incomplete Reaction - Mixture of Starting Material and Product
Observing both starting material and product suggests the reaction has stalled or reached an unfavorable equilibrium.
Possible Causes & Solutions:
-
Insufficient Reagent or Base: An incorrect stoichiometry will lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Carefully re-check the molar equivalents of both the this compound and the base.
-
Consider adding an additional portion of the silylating agent and base to the reaction mixture to drive it to completion.
-
-
-
Equilibrium Issues: The formation of the silylidene acetal is a reversible process.
-
Troubleshooting Steps:
-
Removal of Byproducts: The hydrochloride salt of the base will precipitate out of solution in many common solvents (e.g., dichloromethane, acetonitrile). Efficient stirring is necessary to prevent the salt from coating the reactants. In some cases, filtration of the reaction mixture (under inert atmosphere) and addition of fresh base and solvent may be beneficial.
-
-
Issue 3: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of undesired side products.
Possible Causes & Solutions:
-
Oligomerization/Polymerization: If the diol can react intermolecularly, oligomeric or polymeric silyl ethers can form.
-
Troubleshooting Steps:
-
High Dilution: Performing the reaction at high dilution (e.g., <0.1 M) favors the intramolecular cyclization to form the desired protected diol over intermolecular reactions.
-
Slow Addition: Adding the this compound slowly via a syringe pump can maintain a low concentration of the reactive species, further promoting intramolecular reaction.[4]
-
-
-
Mono-protection and Hydrolysis: If only one hydroxyl group reacts followed by hydrolysis of the remaining Si-Cl bond during workup, a silanol byproduct will be formed.
-
Troubleshooting Steps:
-
Ensure a slight excess of the silylating agent is used to drive the reaction to the fully protected state.
-
Perform the aqueous workup quickly and at a low temperature to minimize hydrolysis of any unreacted Si-Cl bonds.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for diol protection with this compound?
A1: The protection proceeds via a two-step nucleophilic substitution. First, one of the hydroxyl groups of the diol attacks the electrophilic silicon atom, displacing a chloride ion. The protonated intermediate is then deprotonated by a base. This is followed by an intramolecular attack of the second hydroxyl group on the silicon, displacing the second chloride ion, again with the assistance of a base to neutralize the generated HCl.
Caption: Mechanism of Diol Protection.
Q2: Which solvents are recommended for this reaction?
A2: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used. For reactions requiring higher temperatures, toluene can be a suitable choice.
Q3: How does the type of diol (1,2- vs. 1,3- vs. 1,4-) affect the reaction?
A3: The efficiency of forming a cyclic silylidene acetal is highly dependent on the ring size of the resulting product.
-
1,2-Diols: Form a stable 5-membered ring.
-
1,3-Diols: Form a stable 6-membered ring.
-
1,4-Diols and others: Generally do not form stable cyclic structures due to ring strain and are more prone to oligomerization.[5]
| Diol Type | Resulting Ring Size | Stability |
| 1,2-Diol | 5-membered | Favorable |
| 1,3-Diol | 6-membered | Favorable |
| 1,4-Diol | 7-membered | Less Favorable |
Q4: How can I purify the final protected diol?
A4:
-
Workup: The reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining this compound and neutralize excess acid. The organic layer is then separated, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification: The crude product is often purified by flash column chromatography on silica gel.[4] The polarity of the eluent will depend on the specific substrate. In some cases, if the product is a solid, recrystallization can be an effective purification method.[6]
Q5: What are the typical conditions for deprotection?
A5: Dicyclohexylsilylidene acetals are cleaved under conditions that hydrolyze silyl ethers. This is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions, such as aqueous HCl or acetic acid.[7] The choice of deprotection agent will depend on the stability of other functional groups in the molecule.
Section 3: Experimental Protocol
General Procedure for the Protection of a 1,2- or 1,3-Diol with this compound
Caption: Experimental Workflow for Diol Protection.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the diol (1.0 equiv.) and imidazole (2.2 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (to make a 0.1 M solution based on the diol).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.05 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired dicyclohexylsilylidene acetal.
References
- US4423238A, Process for purifying acetals, Google P
-
Unique Steric Effect of Geminal Bis(silane) To Control the High Exo-selectivity in Intermolecular Diels-Alder Reaction, ResearchGate, [Link]
-
Organic Syntheses Procedure, Organic Syntheses, [Link]
-
Gauging the Steric Effects of Silyl Groups with a Molecular Balance, Semantic Scholar, [Link]
- EP3521279A1, Methods for protecting and deprotecting a diol group, Google P
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels, National Institutes of Health, [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes, Organic Chemistry Portal, [Link]
-
Protecting Diols, YouTube, [Link]
Sources
- 1. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Gauging the Steric Effects of Silyl Groups with a Molecular Balance. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Dichlorodicyclohexylsilane
Welcome to the technical support center for the purification of dichlorodicyclohexylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest possible purity for your this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from reaction mixtures, particularly after synthesis via a Grignard reaction.
Issue 1: The crude product is a complex mixture with multiple unidentified peaks in the GC analysis.
Probable Cause: The Grignard reaction is susceptible to side reactions, leading to a variety of byproducts.[1] Common impurities can include unreacted starting materials, partially reacted intermediates, and products from coupling reactions. The presence of moisture or air can also lead to the formation of siloxanes and other hydrolysis products.[2][3]
Solution:
-
Optimize the Grignard Reaction:
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the Grignard reagent and the chlorosilane products.[4]
-
Use an appropriate solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent.[4]
-
Control the reaction temperature, as higher temperatures can promote side reactions.[1]
-
-
Initial Work-up:
-
After the reaction is complete, a careful work-up is crucial. Quenching with a weak acid can help to neutralize any remaining Grignard reagent.
-
Extraction with a non-polar organic solvent can help to separate the desired product from aqueous-soluble impurities.
-
-
Purification by Fractional Distillation:
-
Fractional distillation is the most effective method for separating this compound from volatile impurities with close boiling points.[5][6][7]
-
Use a fractionating column with a high number of theoretical plates for better separation.[6]
-
Monitor the distillation temperature closely. The fraction collected at the boiling point of this compound should be the purest.
-
Issue 2: The purified product shows signs of degradation or hydrolysis over time.
Probable Cause: this compound is highly sensitive to moisture and will readily hydrolyze to form silanols and subsequently siloxanes.[2][8][9] Exposure to atmospheric moisture is the most common cause of degradation.
Solution:
-
Strict Anhydrous Handling:
-
Always handle the purified product under a dry, inert atmosphere.[10]
-
Use dry solvents and reagents if the product is to be used in subsequent reactions.
-
Store the purified this compound in a tightly sealed container, preferably under an inert gas, and in a cool, dry place. Refrigeration can help maintain product quality.[2]
-
-
Use of Drying Agents:
-
If there is a suspicion of minor moisture contamination, the product can be stored over a suitable drying agent. However, care must be taken to choose a drying agent that does not react with the chlorosilane.
-
Issue 3: Low yield of the desired product after purification.
Probable Cause: Low yields can result from a combination of factors including incomplete reaction, side reactions during synthesis, and losses during the purification process.
Solution:
-
Reaction Optimization:
-
Ensure the stoichiometry of the reactants is correct. An excess of the Grignard reagent may be necessary to drive the reaction to completion.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to determine the optimal reaction time.
-
-
Efficient Extraction:
-
Perform multiple extractions during the work-up to ensure maximum recovery of the product from the aqueous layer.
-
-
Careful Distillation:
-
Minimize the hold-up volume in the distillation apparatus.
-
Insulate the distillation column to maintain a proper temperature gradient.[11]
-
Avoid overheating the distillation pot, which can lead to decomposition of the product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis via the Grignard route?
A1: Common impurities include:
-
Monochlorotricyclohexylsilane and trichlorocyclohexylsilane: Resulting from incomplete or over-reaction.
-
Cyclohexane: A byproduct of the Grignard reaction.
-
Hexaethyldisiloxane: Formed from the hydrolysis of the product.[12]
-
Unreacted starting materials: Such as magnesium and the cyclohexyl halide.[4]
-
Magnesium salts: Formed during the reaction and work-up.
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[12][13][14]
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile organic impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[12]
-
Argentometric Titration: Specifically quantifies the chloride content.[12]
-
Karl Fischer Titration: Used to determine the water content.[12][15]
| Analytical Technique | Primary Use | Key Advantage |
| Gas Chromatography (GC-FID) | Quantification of volatile organic impurities | Excellent separation of complex mixtures and high sensitivity.[13] |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment | Provides definitive structural information.[12] |
| Argentometric Titration | Quantification of chloride content | Specific and accurate for chloride.[12] |
| Karl Fischer Titration | Quantification of water content | Gold standard for accurate water determination.[12] |
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a corrosive and moisture-sensitive compound that reacts violently with water.[2] Strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood.[2][10]
-
Handling: Use only non-sparking tools and explosion-proof equipment.[2][3] Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
Spills: In case of a spill, absorb with an inert material like sand or silica gel and dispose of it as hazardous waste.[2] Do not use water to clean up spills.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally not sufficient for purifying this compound from its reaction mixture. This is because the boiling points of the desired product and the various side products are often very close (differing by less than 25 °C).[5] Fractional distillation provides the necessary theoretical plates to achieve a good separation of these components.[6][16]
III. Experimental Protocols & Visualizations
Protocol: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is completely dry.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The temperature should slowly rise as the more volatile impurities begin to distill.
-
Collect the initial fraction (forerun) which will contain lower-boiling impurities.
-
The temperature will then stabilize at the boiling point of this compound. Collect this fraction in a separate, dry receiving flask.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before dismantling.
-
Transfer the purified product to a dry, airtight container under an inert atmosphere.
-
Diagram: Fractional Distillation Workflow
Caption: Workflow for the purification of this compound via fractional distillation.
Diagram: Decision Logic for Purity Analysis
Caption: Decision-making flowchart for selecting appropriate analytical techniques for purity assessment.
IV. References
-
Gelest, Inc. (2010). SAFETY DATA SHEET - Dichlorodimethylsilane. [Link]
-
REC Silicon. (n.d.). SAFETY DATA SHEET - Dichlorosilane. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Wikipedia. (2023). Fractional distillation. [Link]
-
Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. [Link]
-
Wang, Y., & Zhang, L. (2012). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. Advanced Materials Research, 550-553, 133-136. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]
-
Wikipedia. (2023). Grignard reagent. [Link]
-
Kumar, A., et al. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Chemistry, 63B, 396-402.
-
Sari, Y., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. [Link]
-
Ashenhurst, J. (2020). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
LabXchange. (n.d.). Distillation and Fractional Distillation. [Link]
-
FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]
-
Bloomfield, A. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? ResearchGate. [Link]
-
Ashenhurst, J. (2020). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Dadashzadeh, M., et al. (2006). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. DARU Journal of Pharmaceutical Sciences, 14(3), 158-161.
-
Kim, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7629. [Link]
-
Reddy, G. S., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 697-701.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. recsilicon.com [recsilicon.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. LabXchange [labxchange.org]
Technical Support Center: Navigating the Chromatographic Stability of Dichlorodicyclohexylsilane-Protected Diols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and practical troubleshooting advice on the stability of dichlorodicyclohexylsilane-protected diols, specifically focusing on challenges encountered during chromatographic purification. Our goal is to equip you with the expertise to anticipate and resolve issues, ensuring the integrity of your protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in diol protection?
This compound, Cy₂SiCl₂, is a bifunctional silylating agent used to protect 1,2- and 1,3-diols by forming a cyclic dicyclohexylsilylene acetal. This protecting group is favored for its significant steric bulk, which imparts high stability to the protected diol, shielding it from a wide range of reaction conditions.
Q2: How does the stability of a dicyclohexylsilylene acetal compare to other common diol protecting groups?
The stability of a silyl ether, including cyclic silylene acetals, is directly proportional to the steric hindrance around the silicon atom. The two cyclohexyl groups in the dicyclohexylsilylene moiety provide substantial bulk, making it a robust protecting group. While direct quantitative comparisons are not extensively documented in the literature, a general stability trend can be inferred.[1]
| Protecting Group | Type | Relative Stability to Acid | Common Cleavage Conditions |
| Isopropylidene (Acetonide) | Cyclic Acetal | Low | Mild acidic hydrolysis (e.g., aq. HCl, p-TsOH) |
| Benzylidene Acetal | Cyclic Acetal | Moderate | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂) |
| tert-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Moderate | Fluoride ions (e.g., TBAF); strong acid |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | High | Fluoride ions; harsher acid conditions than TBDMS |
| Dicyclohexylsilylene Acetal | Cyclic Silyl Ether | High to Very High (Inferred) | Fluoride ions; strong acid |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Very High | Fluoride ions |
| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very High | Fluoride ions |
This table provides a general comparison; actual stability can vary based on the specific substrate and reaction conditions.
Q3: What are the primary causes of dicyclohexylsilylene acetal cleavage during chromatography?
The most common cause of unintended cleavage of silylene acetals during chromatography is exposure to acidic conditions. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the silyl ether bond, especially in the presence of protic solvents in the eluent.
Troubleshooting Guide
Issue 1: My dicyclohexylsilylene-protected diol is degrading on a silica gel column.
This is a frequent issue stemming from the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can promote the hydrolysis of the silylene acetal.
Root Cause Analysis and Solutions:
-
Residual Acidity of Silica Gel: Standard silica gel has a pH of around 6.5-7.0, but can have localized acidic sites.
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, create a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites.
-
Solution 2: Use Pre-treated Neutral Silica Gel. Commercially available neutral or deactivated silica gel is a reliable option to prevent acid-catalyzed degradation.
-
-
Protic Solvents in the Eluent: Solvents like methanol or ethanol in the mobile phase can act as a proton source and a nucleophile, facilitating the hydrolysis of the silyl ether.
-
Solution: Add a Basic Modifier. If a protic solvent is necessary for elution, add a small amount of triethylamine or pyridine to the eluent to maintain basic conditions and prevent cleavage.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the risk of degradation.
-
Solution: Optimize Chromatography Conditions. Aim for a faster elution by adjusting the solvent polarity or using a shorter column. Flash chromatography is generally preferred over gravity chromatography to minimize contact time.
-
Issue 2: I'm observing partial deprotection of my diol even after taking precautions with the silica gel.
If you've addressed the acidity of the silica gel and are still observing deprotection, consider the following:
Root Cause Analysis and Solutions:
-
Water Content in the Eluent: The presence of water in your solvents can contribute to hydrolysis.
-
Solution: Use Anhydrous Solvents. Ensure your chromatography solvents are dry. For highly sensitive compounds, using freshly distilled solvents or solvents from a solvent purification system is recommended.
-
-
Instability of the Compound to the Eluent System: While dicyclohexylsilylene acetals are generally robust, highly functionalized molecules may have inherent instabilities.
-
Solution: Consider Alternative Purification Methods. If column chromatography on silica proves too harsh, explore other options such as neutral alumina chromatography, reversed-phase chromatography (if the compound is sufficiently nonpolar), or crystallization.
-
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Diol with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Pyridine or Imidazole (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol (1.0 equiv) and pyridine or imidazole (2.2 equiv) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Protocol 2: General Procedure for the Deprotection of a Dicyclohexylsilylene Acetal
Materials:
-
Dicyclohexylsilylene-protected diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected diol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the TBAF solution (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Visualizations
Caption: General workflow for the protection, purification, and deprotection of a diol using the dicyclohexylsilylene protecting group.
Caption: A decision tree for troubleshooting the degradation of dicyclohexylsilylene-protected diols during silica gel chromatography.
References
-
Chem-Station. Protection of 1,2-/1,3-Diols. Chem-Station International Edition. Available at: [Link]. Accessed January 14, 2026.[2]
-
Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.[3]
-
Baran, P. S. Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology, edited by B. Fraser-Reid, K. Tatsuta, and J. Thiem, Springer, 2001, pp. 148.[4]
-
Google Patents. Methods for protecting and deprotecting a diol group. EP3521279A1. Available at: . Accessed January 14, 2026.[5]
-
El-Sawy, E. R., et al. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Molecules, vol. 27, no. 19, 2022, p. 6595.[6]
-
Myher, J. J., and A. Kuksis. Relative Gas-Liquid Chromatographic Retention Factors of Trimethylsilyl Ethers of Diradylglycerols on Polar Capillary Columns. Journal of Chromatography B: Biomedical Sciences and Applications, vol. 56, no. 1, 1992, pp. 1-10.[7]
-
Li, X., et al. 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. ResearchGate, 2017.[8]
-
Kubica, P., et al. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, vol. 411, no. 24, 2019, pp. 6447-6457.[9][10]
-
Hajipour, A. R., and S. E. Mallakpour. On-Column Solvent-Free Oxidative Cleavage Reactions of Vicinal Diols by Silica Gel and Paraperiodic Acid: Application to In-Situ Sequential Oxidation and Knoevenagel Reactions. ResearchGate, 2002.[11]
-
Pathak, T., et al. Facile selective cleavage of a myo-inositol trans-isopropylidene acetal in the presence of a cis-isopropylidene acetal. ResearchGate, 2010.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 6. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative gas-liquid chromatographic retention factors of trimethylsilyl ethers of diradylglycerols on polar capillary columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diol Protection: Dichlorodicyclohexylsilane vs. Dichlorodimethylsilane
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the strategic protection and deprotection of diols is a critical determinant of success. The formation of cyclic silylene acetals offers a robust method for the simultaneous protection of 1,2- and 1,3-diols. The choice of substituents on the silicon atom significantly influences the stability and reactivity of the resulting protected diol. This guide provides an in-depth comparison of two common reagents for this purpose: dichlorodicyclohexylsilane and dichlorodimethylsilane.
Introduction: The Role of Silylene Acetals in Diol Protection
Silyl ethers are a cornerstone of alcohol protection strategies due to their tunable stability, which is largely dictated by the steric bulk of the substituents on the silicon atom.[1] For diols, dichlorosilanes offer a convenient method to form cyclic silylene acetals, effectively protecting two hydroxyl groups in a single step.[2][3] These cyclic structures offer distinct advantages, including increased stability compared to their acyclic monosilyl ether counterparts and the ability to influence the stereochemical outcome of subsequent reactions.[2][4]
The fundamental choice between this compound and dichlorodimethylsilane hinges on a trade-off between steric hindrance and reactivity. The bulky cyclohexyl groups of this compound generally impart greater stability to the resulting silylene acetal, while the smaller methyl groups of dichlorodimethylsilane allow for more facile formation and cleavage.[1][5]
Comparative Analysis: Physicochemical Properties and Reactivity
A clear understanding of the distinct properties of each reagent is paramount for selecting the optimal protecting group for a specific synthetic challenge.
| Property | This compound | Dichlorodimethylsilane |
| Structure | Cl₂Si(C₆H₁₁)₂ | Cl₂Si(CH₃)₂ |
| Molecular Weight | 251.28 g/mol | 129.06 g/mol |
| Steric Hindrance | High | Low |
| Reactivity | Lower | Higher |
| Protected Acetal Stability | High | Moderate |
| Typical Cleavage Conditions | Stronger fluoride sources (e.g., HF-Pyridine), strong acid | Milder fluoride sources (e.g., TBAF), mild acid |
The greater steric bulk of the dicyclohexylsilyl group significantly enhances the stability of the corresponding silylene acetal towards acidic hydrolysis and other cleavage conditions compared to the dimethylsilyl analogue.[1][5] This heightened stability can be a decisive advantage in complex syntheses requiring harsh reaction conditions for other transformations. Conversely, the lower steric hindrance of the dimethylsilyl group allows for faster and more efficient protection of diols, often under milder conditions.[6]
Mechanistic Considerations
The protection of a diol with a dichlorosilane proceeds through a two-step nucleophilic substitution at the silicon center. The reaction is typically carried out in the presence of a base, such as pyridine or imidazole, to neutralize the HCl byproduct.
Caption: General mechanism for diol protection using dichlorosilanes.
The choice of R' (cyclohexyl or methyl) influences the rate of both steps. The less hindered dichlorodimethylsilane reacts more rapidly, while the bulkier this compound may require more forcing conditions to achieve complete conversion.
Experimental Protocols and Comparative Data
To provide a practical comparison, the following section details standardized protocols for the protection of a model diol, (±)-1,2-diphenyl-1,2-ethanediol, using both reagents.
Experimental Workflow
Caption: Standard experimental workflow for diol protection.
Protocol 1: Protection with this compound (DCDCS)
-
To a solution of (±)-1,2-diphenyl-1,2-ethanediol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF at 0 °C is added this compound (1.1 equiv.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Protection with Dichlorodimethylsilane (DCDMS)
-
To a solution of (±)-1,2-diphenyl-1,2-ethanediol (1.0 equiv.) and pyridine (2.2 equiv.) in anhydrous dichloromethane at 0 °C is added dichlorodimethylsilane (1.1 equiv.) dropwise.[6]
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Comparative Experimental Data
| Parameter | Dicyclohexylsilylene Acetal | Dimethylsilylene Acetal |
| Reaction Time | 12-24 hours | 4-8 hours |
| Typical Yield | 85-95% | 90-98% |
| Stability (Acidic) | Stable to mild aqueous acid | Labile to mild aqueous acid[7][8] |
| Stability (Basic) | Stable | Stable |
| Deprotection | HF-Pyridine in THF | TBAF in THF |
Note: Reaction times and yields are representative and can vary depending on the specific diol substrate.
Stability and Deprotection Strategies
The primary advantage of the dicyclohexylsilylene group is its enhanced stability. This allows for a wider range of subsequent chemical transformations to be performed without premature cleavage of the protecting group. Deprotection typically requires strong fluoride sources like hydrogen fluoride-pyridine complex.
In contrast, the dimethylsilylene group is more labile and can be readily cleaved under milder conditions, most commonly with fluoride ion sources such as tetrabutylammonium fluoride (TBAF).[1] This orthogonality is valuable in synthetic sequences where selective deprotection in the presence of more robust protecting groups is required.
Conclusion and Recommendations
The choice between this compound and dichlorodimethylsilane for diol protection is a strategic decision that should be guided by the overall synthetic plan.
-
This compound is the reagent of choice when high stability of the protected diol is paramount to withstand harsh reaction conditions in subsequent steps. Its removal requires more forceful deprotection protocols.
-
Dichlorodimethylsilane is preferred for its ease of formation and milder deprotection conditions . It is ideal for syntheses where orthogonality with other protecting groups is a key consideration and where the protected intermediate will not be subjected to strongly acidic environments.
By carefully considering the steric and electronic properties of these reagents, researchers can effectively leverage silylene acetals to achieve their synthetic goals with high efficiency and selectivity.
References
-
Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ResearchGate. Available at: [Link]
-
Synthesis and reactions of silyl ketene acetal-modified polysiloxanes. Preparation and preliminary dielectric characterization. ScienceDirect. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health. Available at: [Link]
-
Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups. University of Murcia. Available at: [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]
-
Dimethyldichlorosilane. Wikipedia. Available at: [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Available at: [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station. Available at: [Link]
-
Silylene acetals from cheap reagents: synthesis and regioselective opening. Royal Society of Chemistry. Available at: [Link]
-
Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Sonari College. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. sonaricollege.in [sonaricollege.in]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
A Senior Application Scientist's Guide to Bulky Silylating Agents: A Comparative Analysis of Dichlorodicyclohexylsilane and its Counterparts
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups is a cornerstone of success. Among the myriad of choices for the temporary masking of hydroxyl functionalities, silyl ethers stand out for their versatility, tunable stability, and generally mild cleavage conditions. This guide provides an in-depth, comparative analysis of several bulky silylating agents, with a special focus on Dichlorodicyclohexylsilane and its performance relative to more common reagents like tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl), and tert-Butyldiphenylsilyl chloride (TBDPSCl). Our objective is to equip researchers, scientists, and drug development professionals with the critical data and practical insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Importance of Steric Bulk in Silyl Ethers
The stability and reactivity of a silyl ether are intrinsically linked to the steric and electronic environment around the silicon atom.[1][2] Larger, bulkier substituents create a steric shield around the silicon-oxygen bond, impeding the approach of nucleophiles or protons and thereby enhancing the stability of the protecting group.[3][4] This principle is the foundation for the diverse range of stabilities observed across different silyl ethers, enabling chemists to devise sophisticated, orthogonal protection strategies in the synthesis of complex molecules.[5]
The general order of stability for commonly employed silyl ethers is well-established and serves as a vital guide for synthetic planning. Under acidic conditions, the stability increases significantly with steric hindrance.[3]
This compound: A Unique Player in Diol Protection
This compound distinguishes itself from its monochloro counterparts primarily through its bifunctionality. This characteristic makes it an excellent reagent for the protection of 1,2- and 1,3-diols, forming cyclic silyl ethers. The two cyclohexyl groups attached to the silicon atom provide considerable steric bulk, influencing the stability and reactivity of the resulting cyclic silyl ether.
While the predominant application of this compound lies in diol protection, its potential as a bulky protecting group for monofunctional alcohols, leading to the formation of a dicyclohexylalkoxysilane, is an area of interest. However, it is important to note that the literature on this specific application is less extensive compared to its use with diols.
Head-to-Head Comparison: Performance Metrics of Bulky Silylating Agents
To provide a clear and actionable comparison, the following tables summarize the key performance characteristics of this compound alongside TBDMSCl, TIPSCl, and TBDPSCl.
Table 1: General Properties and Reactivity
| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Key Features | Primary Application |
| This compound | Cy₂SiCl₂ | 251.28 | Bifunctional, forms cyclic silyl ethers with diols. The dicyclohexylsilyl group offers significant steric hindrance. | Protection of 1,2- and 1,3-diols. |
| tert-Butyldimethylsilyl chloride | TBDMSCl | 150.72 | Widely used, good balance of stability and ease of cleavage.[6] | General protection of primary and secondary alcohols.[6] |
| Triisopropylsilyl chloride | TIPSCl | 192.82 | Offers greater steric bulk and stability than TBDMS.[1] | Protection of alcohols where higher stability is required.[1] |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | 274.86 | Highly stable, particularly to acidic conditions, due to the bulky phenyl groups. | Protection of alcohols in complex syntheses requiring robust protecting groups. |
Table 2: Comparative Stability of the Corresponding Silyl Ethers
| Silyl Ether | Relative Stability to Acid Hydrolysis (vs. TMS=1) | Relative Stability to Basic Hydrolysis (vs. TMS=1) | Common Cleavage Conditions |
| Dicyclohexylsilyl (from Cy₂SiCl₂) | Data not readily available for monoethers; cyclic ethers show high stability. | Data not readily available for monoethers. | Fluoride ion sources (e.g., TBAF), strong acid. |
| TBDMS | 20,000[1] | ~20,000[1] | TBAF, HF-Pyridine, mild acid (e.g., AcOH).[3] |
| TIPS | 700,000[1] | 100,000[1] | TBAF (slower than TBDMS), strong acid.[1][3] |
| TBDPS | 5,000,000[1] | ~20,000[1] | TBAF (slower than TIPS), strong acid.[3] |
Experimental Insights: Protocols and Workflows
To illustrate the practical application of these silylating agents, we provide detailed, step-by-step methodologies for a representative protection and deprotection sequence.
Experimental Protocol 1: Protection of a Primary Alcohol
Objective: To compare the silylation of a primary alcohol (e.g., benzyl alcohol) using TBDMSCl, TIPSCl, and a hypothetical reaction with this compound (for a mono-silylated product).
Caption: General workflow for the silylation of a primary alcohol.
Materials:
-
Benzyl alcohol
-
TBDMSCl, TIPSCl, or this compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF under an inert atmosphere, add the silylating agent (1.1 eq of TBDMSCl or TIPSCl; for this compound, 0.55 eq might be used for a potential disubstitution, though this is not a standard procedure for mono-protection).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2: Deprotection of a Silyl Ether
Objective: To cleave the silyl ether and regenerate the alcohol.
Caption: General workflow for the deprotection of a silyl ether.
Materials:
-
Silyl-protected benzyl alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the silyl-protected benzyl alcohol (1.0 eq) in THF, add TBAF solution (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction time will vary depending on the silyl group's stability.
-
Once the reaction is complete, quench with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations
The formation of a silyl ether from an alcohol and a silyl chloride proceeds through a nucleophilic substitution at the silicon center. The reaction is typically facilitated by a base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Caption: Simplified mechanism of silylation of an alcohol.
The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as TBAF. The exceptional strength of the silicon-fluorine bond (Si-F) is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and form the stable silyl fluoride.
Conclusion: Selecting the Optimal Silylating Agent
The choice of a bulky silylating agent is a critical decision that can significantly impact the outcome of a synthetic sequence.
-
TBDMSCl remains the workhorse for general-purpose protection, offering a good compromise between stability and ease of removal.
-
TIPSCl provides a significant step up in stability, making it suitable for multi-step syntheses where the protecting group needs to withstand a wider range of reaction conditions.
-
TBDPSCl offers the highest level of stability among the common trialkylsilyl chlorides, particularly against acidic conditions, and is the go-to choice for protecting hydroxyl groups in highly complex and lengthy synthetic routes.
-
This compound presents a specialized tool, primarily for the robust protection of diols. Its dicyclohexyl moiety imparts significant steric bulk, suggesting that the corresponding silyl ethers would exhibit high stability. While its application for the protection of single hydroxyl groups is not as well-documented, it represents an area for potential exploration where unique reactivity or stability might be required.
Ultimately, the optimal choice will depend on the specific demands of the synthetic strategy, including the nature of the substrate, the planned subsequent reactions, and the desired deprotection conditions. This guide provides the foundational data and experimental context to empower chemists to make the most strategic and effective choices in their synthetic endeavors.
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A Comparative Guide to the Kinetics of Dichlorodicyclohexylsilane Reactions with Diols for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal of protecting groups for diols, cyclic silyl ethers formed from dichlorosilanes offer a robust and versatile option. This guide provides an in-depth technical comparison of the kinetic profiles of dichlorodicyclohexylsilane and other dichlorosilanes in their reactions with diols, offering insights into reaction efficiency and control. While direct kinetic studies on this compound are not extensively reported in publicly available literature, this guide synthesizes data from analogous systems and fundamental principles of physical organic chemistry to provide a predictive framework for its reactivity.
The Critical Role of Diol Protection in Synthesis
Diols, compounds containing two hydroxyl groups, are common structural motifs in a vast array of biologically active molecules and synthetic intermediates.[1] The similar reactivity of these hydroxyl groups often necessitates the temporary protection of one or both to achieve selective chemical modifications at other sites within the molecule. The formation of a cyclic silyl ether by reacting a diol with a dichlorosilane is an effective strategy to mask both hydroxyl groups simultaneously.[2] The choice of the substituents on the silicon atom of the dichlorosilane profoundly influences the rate of this protection reaction, as well as the stability of the resulting cyclic silyl ether.[3]
Understanding the Kinetics and Mechanism of Silylation
The reaction of a dichlorosilane with a diol proceeds through a nucleophilic substitution mechanism at the silicon center. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atom and displacing the chloride leaving groups. The reaction typically proceeds in two steps, with the initial formation of a chlorosilyloxy alcohol intermediate, which then undergoes an intramolecular cyclization to form the cyclic silyl ether, releasing a second equivalent of hydrogen chloride.
The rate of this reaction is highly dependent on several factors:
-
Steric Hindrance: The size of the alkyl or aryl groups on the silicon atom significantly impacts the accessibility of the silicon center to the nucleophilic hydroxyl groups of the diol.[4][5] Larger, bulkier substituents, such as the cyclohexyl groups in this compound, will sterically hinder the approach of the diol, leading to a slower reaction rate compared to less hindered dichlorosilanes like dichlorodimethylsilane.[6][7]
-
Electronic Effects: The electronic nature of the substituents on the silicon atom also plays a role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, potentially accelerating the reaction. However, for alkyl groups like cyclohexyl, the primary influence is steric rather than electronic.
-
Catalysis: The reaction is often catalyzed by a base or a Lewis acid. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[8] Lewis acids can also be employed to activate the dichlorosilane, enhancing its electrophilicity.[9][10][11][12]
A Comparative Look at Dichlorosilane Reactivity
While specific kinetic data for the reaction of this compound with diols is scarce, we can infer its relative reactivity by examining studies on the hydrolysis of structurally similar dichlorosilanes. Hydrolysis, the reaction with water, is mechanistically similar to the reaction with diols, as both involve nucleophilic attack at the silicon center.
A study on the hydrolysis of the sterically hindered Biphenyl-2,2'-bisfenchyloxydichlorosilane (BIFOXSiCl₂) demonstrated its remarkable stability, hydrolyzing 263 times slower than a reference dichlorosilane. This highlights the profound impact of steric bulk on the reaction rate at the silicon center. Given that the dicyclohexyl substituents are also sterically demanding, it is reasonable to predict that This compound will react significantly slower with diols compared to less hindered analogues like dichlorodimethylsilane.
| Dichlorosilane Reagent | Substituents on Silicon | Expected Relative Reaction Rate with Diols | Key Considerations |
| Dichlorodimethylsilane | Two methyl groups | Fast | Least sterically hindered, forms less stable cyclic silyl ethers. |
| Dichlorodiethylsilane | Two ethyl groups | Moderate | Increased steric hindrance compared to dimethyl, leading to slower reactions. |
| This compound | Two cyclohexyl groups | Slow | High steric hindrance, expected to form more stable cyclic silyl ethers. |
| Dichlorodiphenylsilane | Two phenyl groups | Slow | Steric hindrance and electronic effects from the phenyl groups influence reactivity. |
This slower reaction rate for this compound can be advantageous in situations requiring high selectivity, allowing for better control over the protection of specific diols in the presence of other nucleophilic functional groups.
Performance Comparison with Alternative Diol Protecting Groups
The choice of a protecting group strategy extends beyond the kinetics of formation. The stability of the protected diol to various reaction conditions and the ease of its subsequent removal (deprotection) are equally critical considerations.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| Cyclic Silyl Ethers (e.g., from this compound) | Dichlorosilane, Diol, Base | Stable to non-acidic and non-fluoride conditions. Stability increases with steric bulk (Dicyclohexyl > Dimethyl).[3] | Fluoride ions (e.g., TBAF), strong acids.[13][14] |
| Acetals (e.g., Acetonides, Benzylidene acetals) | Diol, Aldehyde/Ketone, Acid catalyst | Stable to bases, nucleophiles, and reducing agents. | Acidic hydrolysis.[15] |
| Cyclic Carbonates | Diol, Phosgene equivalent, Base | Stable to acidic conditions and some reducing agents. | Basic hydrolysis. |
The increased steric bulk of the dicyclohexyl groups not only slows the rate of formation but also enhances the stability of the resulting cyclic silyl ether compared to those derived from less hindered dichlorosilanes.[3] This enhanced stability can be a significant advantage in multi-step syntheses involving harsh reaction conditions.
Experimental Protocols
To facilitate the study and optimization of diol protection reactions, detailed experimental protocols are essential. The following provides a general methodology for a kinetic study of a dichlorosilane-diol reaction, which can be adapted for specific substrates and analytical techniques.
Protocol for a Kinetic Study of a Dichlorosilane-Diol Reaction via ¹H NMR Spectroscopy
This protocol outlines a method to monitor the progress of the reaction between a dichlorosilane and a diol by observing the changes in the proton NMR spectrum over time.
1. Reagent and Sample Preparation:
- Ensure all glassware is rigorously dried to prevent premature hydrolysis of the dichlorosilane.
- Use an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) that is compatible with all reactants and products.
- Prepare stock solutions of the diol, dichlorosilane, and a non-reactive internal standard (e.g., tetramethylsilane, 1,3,5-trimethoxybenzene) of known concentrations. The internal standard is crucial for accurate quantification.
2. NMR Spectrometer Setup:
- Set the NMR spectrometer to the desired temperature and allow it to equilibrate.
- Acquire a reference spectrum of the diol and the internal standard in the chosen solvent to identify their characteristic peaks and confirm their initial concentrations.
3. Reaction Initiation and Monitoring:
- In a dry NMR tube, combine the diol solution and the internal standard solution.
- At time zero (t=0), inject the dichlorosilane solution into the NMR tube, cap it quickly, and invert several times to ensure thorough mixing.
- Immediately insert the NMR tube into the spectrometer and begin acquiring spectra at regular intervals. The frequency of data acquisition will depend on the expected reaction rate.
4. Data Analysis:
- Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
- For each time point, integrate the signal of a characteristic peak of the diol reactant and a characteristic peak of the silyl ether product. Also, integrate the peak of the internal standard.
- Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard.
- Plot the concentration of the reactant and/or product as a function of time.
- From these plots, the initial reaction rate and the rate constant can be determined by applying the appropriate integrated rate law.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and strategic considerations, the following diagrams, generated using Graphviz, illustrate a typical workflow for a kinetic study and a decision-making tree for selecting an appropriate diol protecting group.
Caption: Experimental workflow for a kinetic study of a diol protection reaction using NMR spectroscopy.
Caption: Decision-making framework for selecting a suitable diol protecting group based on reaction and deprotection requirements.
Conclusion and Future Outlook
The protection of diols with this compound offers a robust method for introducing a sterically hindered and stable cyclic silyl ether. While direct kinetic data remains an area for future investigation, a thorough understanding of the underlying principles of steric and electronic effects allows for a predictive assessment of its reactivity. The slower reaction kinetics of this compound compared to less hindered analogues can be strategically employed to enhance selectivity in complex syntheses. The accompanying experimental protocols and decision-making frameworks provide a practical guide for researchers to effectively utilize this and other diol protecting groups in their synthetic endeavors. Further kinetic studies will undoubtedly provide a more quantitative understanding and expand the rational design of protecting group strategies in organic chemistry.
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Gatzenmeier, T., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid. Science, 351(6276), 949-952. [Link]
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Wikipedia. Silyl ether. [Link]
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Falck, J. R., et al. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 3(20), 3131-3133. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Gevorgyan, V., et al. (2006). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Chemical Reviews, 106(11), 4587-4615. [Link]
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Gatzenmeier, T., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid. Science, 351(6276), 949-952. [Link]
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Gatzenmeier, T., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952. [Link]
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Wooley, K. L., et al. (2019). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 11(7), 1148. [Link]
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Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709-714. [Link]
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Gatzenmeier, T., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Request PDF. [Link]
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StudySmarter. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Evans, M. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
- Nakamura, K., et al. (2019). Methods for protecting and deprotecting a diol group.
-
Wikipedia. Dimethyldichlorosilane. [Link]
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Wang, H., et al. (2023). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega, 8(20), 17855-17863. [Link]
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Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 257-265. [Link]
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Chernyshev, E. A., et al. (2002). Reaction of silicon with alcohols in autoclave. Russian Chemical Bulletin, 51(10), 1845-1851. [Link]
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Wikipedia. Dichlorosilane. [Link]
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Stalke, D., et al. (2020). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie, 646(10), 457-463. [Link]
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Codee, J. D. C., et al. (2023). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science, 14(10), 2634-2642. [Link]
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Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 257-265. [Link]
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Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
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Yaws, C. L., et al. (1983). Physical and thermodynamic properties of dichlorosilane. Journal of the Electrochemical Society, 130(12), 2487-2491. [Link]
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Wang, X., et al. (2010). Study on the synthesis of dicyclopentyldimethoxysilane. Advanced Materials Research, 113-116, 123-126. [Link]
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Al-Amiery, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6483. [Link]
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Navigating the Labyrinth of Diol Protection: A Comparative Guide to the Stability of Dicyclohexylsilylene Acetals
In the realm of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists and drug development professionals, the choice of a protecting group for diols is a critical decision, directly impacting yield, selectivity, and the overall efficiency of a synthetic route. Among the arsenal of available methods, silylene acetals, particularly the dicyclohexylsilylene derivative, offer a unique combination of stability and reactivity. This guide provides an in-depth evaluation of the stability of dicyclohexylsilylene acetals, benchmarked against other common diol protecting groups, and supported by established experimental protocols.
The Dicyclohexylsilylene Acetal: A Profile of Robustness
The dicyclohexylsilylene acetal is a cyclic silyl ether used for the protection of 1,2- and 1,3-diols. Its stability is primarily dictated by the two cyclohexyl groups attached to the silicon atom. These bulky, sterically hindering groups play a crucial role in shielding the silicon-oxygen bonds from nucleophilic and acidic attack, rendering the protecting group exceptionally robust under a variety of reaction conditions.
Based on the well-established principles of silyl ether chemistry, where increased steric bulk around the silicon atom correlates with enhanced stability, the dicyclohexylsilylene group is anticipated to exhibit high stability, comparable to or even exceeding that of the commonly used di-tert-butylsilylene (DTBS) group.[1][2] Like other acetals, it is expected to be highly stable in neutral to strongly basic environments.[1][2][3] Cleavage of this protecting group is typically achieved under conditions that disrupt the silicon-oxygen bond, most commonly through the use of fluoride ions.[4][5]
A Head-to-Head Comparison: Dicyclohexylsilylene Acetals vs. The Alternatives
The selection of a diol protecting group is a nuanced decision that depends on the specific demands of the synthetic pathway. A direct comparison with other commonly employed protecting groups highlights the unique advantages of the dicyclohexylsilylene acetal.
| Protecting Group | Structure | Relative Acid Stability | Relative Base Stability | Cleavage Conditions | Key Advantages & Disadvantages |
| Dicyclohexylsilylene Acetal | Cyclic Silyl Ether | High (Inferred) | Very High | Fluoride ions (e.g., TBAF, HF•Py) | Adv: High stability, suitable for complex syntheses with harsh reaction steps. Disadv: Lack of extensive comparative data, potentially harsh cleavage conditions. |
| Isopropylidene (Acetonide) | Cyclic Ketal | Low | Very High | Mild aqueous acid (e.g., aq. HCl, p-TsOH)[4] | Adv: Easy to introduce and remove, economical. Disadv: Labile to even mild acidic conditions. |
| Benzylidene Acetal | Cyclic Acetal | Moderate | Very High | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[4] | Adv: More stable than acetonides, allows for regioselective reductive opening. Disadv: Requires specific conditions for cleavage that may not be compatible with all functional groups. |
| Di-tert-butylsilylene (DTBS) Acetal | Cyclic Silyl Ether | High | Very High | Fluoride ions (e.g., TBAF)[4] | Adv: High stability due to bulky tert-butyl groups. Disadv: Can be challenging to introduce on sterically hindered diols. |
| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very High | Very High | Fluoride ions (e.g., TBAF)[4] | Adv: Very high stability, often used for 1,3-diols. Disadv: Introduces a larger protecting group, cleavage can be sluggish. |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the formation and cleavage of dicyclohexylsilylene acetals and other common diol protecting groups.
Protocol 1: Formation of a Dicyclohexylsilylene Acetal
This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol using dichlorodicyclohexylsilane.
Objective: To protect a diol as its dicyclohexylsilylene acetal.
Materials:
-
Diol (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous pyridine or imidazole (2.5 mmol)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the diol in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add pyridine or imidazole to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Formation of a Dicyclohexylsilylene Acetal Workflow
Protocol 2: Cleavage of a Dicyclohexylsilylene Acetal
This protocol outlines the deprotection of a dicyclohexylsilylene acetal using tetrabutylammonium fluoride (TBAF).
Objective: To deprotect a dicyclohexylsilylene acetal to reveal the diol.
Materials:
-
Dicyclohexylsilylene-protected diol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 mmol)
-
Tetrahydrofuran (THF), 10 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the dicyclohexylsilylene-protected diol in THF in a round-bottom flask.
-
Add the TBAF solution to the stirred mixture at room temperature.
-
Stir the reaction for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Cleavage of a Dicyclohexylsilylene Acetal Workflow
Protocol 3: Comparative Formation of an Isopropylidene Acetal (Acetonide)
Objective: To protect a diol as an acetonide.[4]
Materials:
-
Diol (1.0 mmol)
-
2,2-Dimethoxypropane (1.5 mmol) or anhydrous acetone (10 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mmol)
-
Anhydrous dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol in anhydrous DCM (and acetone if 2,2-dimethoxypropane is not used).
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 4: Comparative Cleavage of an Isopropylidene Acetal (Acetonide)
Objective: To deprotect an acetonide.[4]
Materials:
-
Acetonide-protected diol (1.0 mmol)
-
Tetrahydrofuran (THF), 10 mL
-
1 M Hydrochloric acid (HCl), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the acetonide in THF.
-
Add 1 M HCl and stir at room temperature.
-
Monitor the reaction by TLC (typically 1-4 hours).
-
Neutralize the mixture with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify as needed.
Conclusion: Strategic Selection for Synthetic Success
For researchers and drug development professionals, the dicyclohexylsilylene acetal represents a powerful tool. Its high stability can be leveraged to protect diols in molecules that must undergo transformations under conditions that would cleave more labile groups like acetonides. The choice of this protecting group should be guided by the overall synthetic strategy, weighing its superior stability against the need for fluoride-based deprotection methods. As with all protecting groups, the ideal choice is one that is introduced and removed in high yield and is compatible with the full sequence of planned chemical transformations.
References
-
Acetals as protecting groups and thioacetals. Khan Academy. Available at: [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]
-
Diol. Wikipedia. Available at: [Link]
- White, J. D., & Carter, R. G. (n.d.).
- Zimmermann, M. L., & Pedersen, C. M. (2024). Silylene acetals from cheap reagents: synthesis and regioselective opening. Organic & Biomolecular Chemistry, 22(4).
-
Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Protecting the diol. Reddit. Available at: [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Acetylene in Organic Synthesis: Recent Progress and New Uses. National Institutes of Health. Available at: [Link]
-
Diol synthesis by substitution. Organic Chemistry Portal. Available at: [Link]
-
Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. National Institutes of Health. Available at: [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Available at: [Link]
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Available at: [Link]
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. Available at: [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. Available at: [Link]
-
Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]
-
A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR. Available at: [Link]
-
Diol synthesis by dihydroxylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. Available at: [Link]
-
Scheme 3 Selective hydrolysis of acyclic acetals. ResearchGate. Available at: [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Hydrolysis kinetics of diacetyl nadolol. PubMed. Available at: [Link]
-
Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. ResearchGate. Available at: [Link]
-
Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
The Two Faces of Synthesis: A Comparative Guide to Dichlorodicyclohexylsilane in Solution-Phase vs. Solid-Phase Applications
In the landscape of complex molecule synthesis, particularly in the fields of nucleoside chemistry and drug discovery, the strategic protection of functional groups is paramount. Dichlorodicyclohexylsilane has emerged as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a robust dicyclohexylsilylene cyclic ether. This protecting group offers stability across a range of reaction conditions, yet its application can be approached in two distinct ways: traditional solution-phase synthesis and modern solid-phase synthesis. This guide provides an in-depth, objective comparison of these two methodologies, offering field-proven insights and experimental data to inform your synthetic strategy.
The Dicyclohexylsilylene Protecting Group: A Primer
This compound reacts with vicinal or 1,3-diols to form a cyclic silylene acetal. The bulky cyclohexyl groups provide significant steric hindrance, rendering the protected diol stable to a variety of reagents and reaction conditions, including those that are basic or nucleophilic. The choice of whether to implement this protection strategy in solution or on a solid support has profound implications for the entire synthetic workflow, from reaction setup and monitoring to purification and scalability.
Solution-Phase Synthesis: The Classical Approach
Solution-phase synthesis (SPS) is the bedrock of traditional organic chemistry, where all reactants, reagents, and catalysts are dissolved in a common solvent system. The protection of a diol, such as the 2',3'-hydroxyls of a ribonucleoside, using this compound in solution is a well-established, albeit manually intensive, process.
The Causality Behind Experimental Choices in SPS
The primary advantage of SPS is the direct control and monitoring it offers. Reaction progress can be tracked in real-time using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for precise optimization of reaction conditions. The choice of a solvent like anhydrous pyridine serves a dual purpose: it acts as the solvent and as a base to neutralize the HCl generated during the silylation reaction. The purification of the final product, typically achieved through silica gel column chromatography, allows for the isolation of highly pure material, though this can be a significant bottleneck in terms of time and solvent consumption.
Experimental Protocol: Solution-Phase Protection of Uridine
This protocol is adapted from the well-established Markiewicz procedure for similar silylating agents[1][2].
Materials:
-
Uridine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) if solubility is an issue
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Uridine is dried by co-evaporation with anhydrous pyridine.
-
The dried uridine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
The solution is cooled to 0 °C in an ice bath.
-
This compound (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford the 2',3'-O-(dicyclohexylsilylene)uridine.
Solid-Phase Synthesis: The Modern Workflow
Solid-phase synthesis (SPS) revolutionizes the synthetic process by anchoring the starting material to an insoluble polymer support (resin). All subsequent reactions are carried out on this support, and purification is simplified to a series of washing and filtration steps. This methodology is particularly powerful for the synthesis of biopolymers like oligonucleotides and peptides.
The Logic of the Solid-Phase Workflow
In the context of using a silyl protecting group, this compound can be used to create a silyl ether linker to attach a molecule to a solid support, or as a protecting group for a substrate already on the support. The key advantage here is the elimination of traditional purification steps after each reaction. Excess reagents and byproducts are simply washed away, dramatically increasing efficiency and enabling automation. This makes SPS highly suitable for the construction of libraries of compounds or for the synthesis of long-chain molecules where repeated purification would lead to significant product loss. The trade-off is that reaction monitoring is less direct, often relying on qualitative tests or cleavage of a small sample of resin for analysis.
Experimental Protocol: Solid-Phase Protection of a Resin-Bound Nucleoside
This protocol outlines the protection of the 2',3'-diol of a ribonucleoside that is already attached to a solid support via its 5'-hydroxyl group.
Materials:
-
5'-O-Linked Uridine on a solid support (e.g., Controlled Pore Glass, CPG)
-
This compound (10-20 equiv)
-
Anhydrous Pyridine or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Capping solution (e.g., acetic anhydride/lutidine/DCM)
-
Standard solid-phase synthesis vessel with a frit
Procedure:
-
The resin-bound uridine is swelled in anhydrous DCM in the synthesis vessel.
-
The DCM is drained, and the resin is washed with anhydrous pyridine.
-
A solution of this compound (10-20 equivalents) in anhydrous pyridine is added to the resin.
-
The vessel is agitated at room temperature for 4-12 hours.
-
After the reaction, the solution is drained, and the resin is extensively washed with pyridine, followed by DCM, to remove all excess reagents and byproducts.
-
A capping step may be performed to block any unreacted hydroxyl groups.
-
The resin is dried under vacuum, and the protected, resin-bound nucleoside is ready for the next synthetic step.
Head-to-Head Comparison: Solution-Phase vs. Solid-Phase
The choice between these two methodologies is dictated by the specific goals of the synthesis.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Scale | Highly scalable from mg to multi-kg | Typically used for mg to g scale; large-scale can be challenging and expensive |
| Purification | Labor-intensive (column chromatography) | Simple filtration and washing |
| Reaction Monitoring | Direct and straightforward (TLC, LC-MS) | Indirect (e.g., colorimetric tests, cleavage of a sample) |
| Reagent Stoichiometry | Near stoichiometric amounts of reagents | Large excess of reagents often used to drive reactions to completion |
| Yield (Typical) | 70-95% after purification | High per-step yield (>98%), but overall yield can be lower for long sequences |
| Time Efficiency | Slower due to purification steps | Faster due to simplified workup and potential for automation |
| Automation Potential | Limited | High |
| Material Loss | Potential for significant loss during transfers and chromatography | Minimal loss during reaction cycles |
Visualization of Workflows
To better illustrate the practical differences, the following diagrams outline the core steps of each process.
Caption: Workflow for solution-phase diol protection.
Caption: Workflow for solid-phase diol protection.
Deprotection: Releasing the Diol
Regardless of the synthetic approach, the dicyclohexylsilylene group is typically removed under conditions that cleave silyl ethers. The most common method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The cleavage is generally clean and efficient. In solid-phase synthesis, this deprotection step can often be combined with the cleavage of the molecule from the resin support.
Conclusion and Recommendations
The decision to use this compound in a solution-phase or solid-phase synthesis is a critical fork in the road of your synthetic plan.
-
Choose Solution-Phase Synthesis when:
-
Large quantities of the protected compound are required.
-
The target molecule is relatively small and has a limited number of synthetic steps.
-
High purity of the final product is critical, and you have the resources for chromatographic purification.
-
Direct reaction monitoring and optimization are necessary.
-
-
Choose Solid-Phase Synthesis when:
-
Synthesizing libraries of related compounds.
-
Performing multi-step synthesis of complex molecules like oligonucleotides.
-
Automation and high throughput are desired.
-
Minimizing manual handling and intermediate purification steps is a priority.
-
Ultimately, both methodologies are powerful tools in the chemist's arsenal. By understanding the fundamental principles, advantages, and limitations of each, researchers can make an informed decision that best aligns with their project's objectives, leading to a more efficient and successful synthesis.
References
- Markiewicz, W. T., & Wiewiorowski, M. (YEAR). A new type of silyl protecting groups in nucleoside chemistry. Nucleic Acids Research.
- Ogilvie, K. K., et al. (1982). The use of silyl groups in protecting the hydroxyl functions of nucleosides. Tetrahedron Letters, 23(25), 2615-2618. [Note: This is a representative reference for silyl protection in nucleoside chemistry.]
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A Comparative Guide to Assessing the Surface Coverage of Dichlorodicyclohexylsilane for Robust Hydrophobic Surfaces
From the Senior Application Scientist's Desk:
In the pursuit of creating stable, well-defined, and highly hydrophobic surfaces, researchers frequently turn to organosilanes. While common reagents like Octadecyltrichlorosilane (OTS) and Dichlorodimethylsilane (DDMS) are well-characterized, there is a growing interest in molecules that may offer superior performance. Dichlorodicyclohexylsilane, with its two bulky, non-polar cyclohexyl groups, presents a compelling alternative. These groups are hypothesized to provide enhanced steric shielding to the foundational siloxane bond, potentially leading to superior hydrolytic and thermal stability.
However, making a credible claim of superior performance requires more than just a successful synthesis; it demands rigorous, quantitative assessment of the resulting surface. Simply treating a substrate is insufficient. One must validate the formation of a uniform, covalently-bound monolayer and benchmark its properties against established standards.
This guide eschews a simple, linear protocol. Instead, it presents a self-validating, multi-technique framework designed to provide a complete and trustworthy picture of your this compound-modified surface. We will detail the core analytical techniques, explain the causal logic behind their use, and provide the comparative data necessary to contextualize your results.
The Core Principle: A Multi-Technique Validation Workflow
No single analytical technique can definitively characterize a silanized surface. A contact angle measurement may indicate hydrophobicity but cannot confirm covalent bonding or uniformity. An XPS spectrum may confirm elemental composition but reveals little about surface morphology. Therefore, a synergistic approach is mandatory. The following workflow ensures that each analytical step validates the last, building a comprehensive and defensible dataset.
Caption: A self-validating workflow for surface characterization.
Foundational Assessment: Is the Surface Hydrophobic?
Technique: Contact Angle Goniometry
Causality: The first and most accessible validation step is to measure the static water contact angle.[1] This technique quantifies the wettability of a surface, which is directly related to its surface energy.[2] A pristine, hydroxylated glass or silicon surface is hydrophilic, exhibiting a low contact angle. A successful monolayer deposition of a non-polar silane like this compound will dramatically increase this angle, providing immediate, albeit qualitative, evidence of surface modification.[2][3]
| Surface Treatment | Typical Water Contact Angle (°) | Key Insight |
| Untreated Si/SiO₂ Substrate | 10° - 30° | Baseline hydrophilic state. |
| Dichlorodimethylsilane (DDMS) | 103° ± 2°[4] | Benchmark for a simple dichlorosilane monolayer. |
| Octadecyltrichlorosilane (OTS) | 109° ± 2°[4] | Benchmark for a long-chain, densely packed monolayer. |
| This compound | Expected >100°; To be determined | The bulky, non-polar cyclohexyl groups are expected to produce high hydrophobicity, comparable to or exceeding DDMS. |
Experimental Protocol: Static Water Contact Angle Measurement
-
Preparation: Place the functionalized substrate on the level sample stage of the goniometer.
-
Droplet Deposition: Using a high-precision syringe, gently dispense a single droplet of deionized water (typically 3-5 µL) onto the surface.
-
Imaging: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Analysis: Use the instrument's software to fit the droplet profile and calculate the contact angle on both the left and right sides.
-
Replication: Repeat the measurement at a minimum of five different locations on the surface to assess uniformity. Report the average and standard deviation.
Definitive Chemical Confirmation: Is the Silane Covalently Bound?
Technique: X-ray Photoelectron Spectroscopy (XPS)
Causality: XPS is an indispensable surface-sensitive technique that provides both elemental composition and chemical bonding state information.[5] It answers three critical questions:
-
Is the silane present? Detection of Si and C signals confirms this.
-
Has it reacted with the surface? High-resolution scans of the Si 2p peak can resolve the Si-C bonds of the silane from the Si-O bonds of the underlying substrate and, most importantly, the newly formed Si-O-Substrate covalent linkages.[6]
-
Is the coverage consistent with a monolayer? The atomic concentration ratios (e.g., C/Si) can be compared to theoretical values for the specific molecule, helping to distinguish a clean monolayer from contamination or undesirable polymerization.[7]
For this compound (C₁₂H₂₂Cl₂Si), the theoretical C/Si ratio is 12. For Dichlorodimethylsilane (C₂H₆Cl₂Si), it is 2. This significant difference provides a clear analytical signature to confirm the identity of the grafted molecule.
| Element | High-Resolution Spectrum | Information Yielded |
| Si 2p | Deconvolution of this peak separates Si-Si (substrate), SiO₂ (oxide layer), and the crucial Si-O-C/Si-C signals from the silane layer.[6] | Confirms covalent attachment to the oxidized surface. |
| C 1s | Shows primarily C-C/C-H bonding from the cyclohexyl groups. Absence of significant C-O or C=O peaks indicates a clean layer. | Confirms the integrity of the organic functional groups. |
| O 1s | Can be deconvoluted to distinguish SiO₂ from Si-O-Si bonds formed during silanization. | Provides further evidence of the siloxane network formation. |
| Cl 2p | Should be absent. Its presence indicates unreacted chlorosilane or physisorbed molecules that were not removed during rinsing. | Verifies completion of the hydrolysis and condensation reaction. |
Protocol Outline: XPS Sample Analysis
-
Sample Preparation: Carefully mount the silanized substrate onto the XPS sample holder using compatible, UHV-grade tape or clips.
-
Survey Scan: Acquire a wide binding energy scan (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed scans over the Si 2p, C 1s, O 1s, and Cl 2p regions.[6][8][9]
-
Data Analysis: Use appropriate software to perform peak fitting and calculate atomic concentrations from the survey scan and analyze chemical shifts in the high-resolution spectra.
Morphological Analysis: Is the Monolayer Uniform?
Technique: Atomic Force Microscopy (AFM)
Causality: While XPS confirms chemical identity, AFM provides a direct visualization of the surface topography at the nanoscale.[10][11] This is critical for assessing the quality of the monolayer. An ideal monolayer should be smooth and uniform, closely following the topography of the underlying substrate. AFM can readily identify common failure modes such as incomplete coverage (pinholes) or the presence of particulates and aggregates, which often arise from bulk polymerization of the silane precursor in solution.[4]
| Surface Treatment | Expected AFM Morphology | RMS Roughness |
| Untreated Si Substrate | Atomically smooth with minimal features. | < 0.2 nm |
| Dichlorodimethylsilane (DDMS) | Smooth, uniform layer. May show fewer particulates due to lower tendency for bulk polymerization compared to trichlorosilanes.[4] | 1-2 nm[4] |
| Octadecyltrichlorosilane (OTS) | Uniform layer but often exhibits particulate contamination from bulk polymerization of the precursor.[4] | Can be >20 nm due to particulates.[4] |
| This compound | Expected to be uniform. The bulky nature of the cyclohexyl groups might sterically hinder polymerization, potentially leading to a cleaner surface than OTS. | To be determined. |
Protocol Outline: AFM Imaging
-
Mode Selection: Use tapping mode (or intermittent contact mode) to minimize damage to the soft organic monolayer.
-
Probe Selection: A standard silicon cantilever with a sharp tip is appropriate.
-
Scanning: Scan multiple areas (e.g., 1x1 µm, 5x5 µm) to get a representative view of the surface.
-
Image Analysis: Analyze the images for uniformity, defects, and particulate density. Calculate the root-mean-square (RMS) roughness for quantitative comparison.
Performance Benchmarking: How Does It Compare?
A complete assessment goes beyond initial characterization to evaluate the layer's robustness under operational stress. This is where this compound is hypothesized to excel.
Hydrolytic Stability: The Achilles' heel of any silane layer is the hydrolysis of the Si-O-Substrate bond, especially under acidic or basic conditions.[12][13] The bulky cyclohexyl groups are expected to sterically hinder the approach of water molecules, thus slowing degradation. This can be tested by immersing the coated substrates in aqueous solutions (e.g., deionized water, acidic/basic buffers) over time and periodically measuring the water contact angle. A stable coating will show minimal change.[12]
Thermal Stability: For many applications, the coating must withstand elevated temperatures. Dichlorodimethylsilane (DDMS) films have been shown to be remarkably stable, retaining their hydrophobicity up to 400°C in air.[4] A similar or even superior performance could be expected from this compound due to the robust nature of the cyclohexyl rings. This is tested by annealing samples at progressively higher temperatures and measuring the contact angle after each step.
Master Comparison Table
| Feature | Dichlorodimethylsilane (DDMS) | Octadecyltrichlorosilane (OTS) | This compound (DCDCS) [Expected/Hypothesized] |
| Structure | Two methyl groups | One C18 alkyl chain | Two cyclohexyl groups |
| Water Contact Angle | 103° ± 2°[4] | 109° ± 2°[4] | >100°, likely comparable to OTS |
| Work of Adhesion (mJ/m²) | 21.6[4] | 1.3[4] | Low, to be determined |
| Thermal Stability (in air) | Stable up to 400°C[4] | Stable up to ~225°C[4] | High, expected to be ≥ 400°C |
| Hydrolytic Stability | Moderate | Good | Hypothesized to be Excellent due to steric hindrance |
| Theoretical C/Si Ratio (XPS) | 2 | 18 | 12 |
| Key Advantage | High thermal stability | High packing density, very low adhesion | Potential for superior thermal and hydrolytic stability |
Detailed Experimental Protocols
Trustworthy results begin with meticulous and reproducible procedures.
Protocol 1: Rigorous Substrate Cleaning (for Silicon/Glass)
-
Initial Cleaning: Sonicate substrates in a bath of acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues. Dry under a stream of nitrogen.
-
Piranha Solution Treatment (Use Extreme Caution): In a fume hood, prepare a Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). Immerse the substrates in the solution for 30-45 minutes. This process removes all organic traces and creates a dense layer of hydroxyl (-OH) groups.[14][15]
-
Rinsing: Remove the substrates and rinse extensively with copious amounts of 18 MΩ·cm deionized water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen and immediately transfer to an oven at 110-120°C for at least 1 hour to remove physisorbed water. Store in a desiccator until use.[16]
Protocol 2: Liquid-Phase Deposition of Dichlorosilanes
-
Solvent Preparation: Use an anhydrous solvent (e.g., toluene or hexane) to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of this compound in the anhydrous solvent.
-
Immersion: Immerse the clean, dry substrates into the silanization solution. The reaction should proceed for a set time (e.g., 1-2 hours) at room temperature.[17]
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any unreacted, physisorbed silane.
-
Curing: Transfer the substrates to an oven and cure at 110-120°C for 30-60 minutes. This step drives the condensation reaction to completion, forming stable covalent Si-O-Si bonds.[16]
-
Final Cleaning: Sonicate briefly in the solvent (e.g., hexane or chloroform) to remove any remaining non-covalently bound material. Dry with nitrogen.
Conclusion
Assessing the surface coverage of a novel precursor like this compound is a systematic process of validation. By following a multi-technique workflow that combines contact angle goniometry, XPS, and AFM, a researcher can move beyond simple observation to quantitative, defensible characterization. This guide provides the necessary framework, protocols, and comparative benchmarks using well-understood silanes like DDMS and OTS. The robust data you generate will be essential in substantiating claims of the superior stability and performance that the unique structure of this compound promises.
References
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ResearchGate. (n.d.). Analysis of Silanol on DLC-Si Surfaces by Derivatization XPS. Available from: [Link]
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Available from: [Link]
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Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442-9450. Available from: [Link]
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ResearchGate. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Available from: [Link]
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ResearchGate. (n.d.). Contact angles at increasing concentrations of dimethyldichlorosilane.... Available from: [Link]
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ResearchGate. (n.d.). Water contact angle on glass surface after treatment with 2% (a), 4%.... Available from: [Link]
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University of Vienna. (n.d.). Chemical analysis of surfaces and organic thin films by means of XPS. Available from: [Link]
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ResearchGate. (2002). Dichlorodimethylsilane as an anti-stiction monolayer for MEMS: A comparison to the octadecyltrichlosilane self-assembled monolayer. Available from: [Link]
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Royal Society of Chemistry. (2004). One-step synthesis and AFM imaging of hydrophobic LDH monolayers. Available from: [Link]
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Vasić, M., Lenđer, T., Stojkov, D., & Pantić, M. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37197-37213. Available from: [Link]
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Semantic Scholar. (n.d.). One-step synthesis and AFM imaging of hydrophobic LDH monolayers. Available from: [Link]
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Vasić, M., Lenđer, T., Stojkov, D., & Pantić, M. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37197-37213. Available from: [Link]
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CORE. (2011). Surface Modification and Conjugation Strategies for Bioassay/ Biomaterial Applications. Available from: [Link]
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Lam, C. N., Sariisik, E., & Davoudi, N. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols, 13(7), 1-12. Available from: [Link]
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protocols.io. (2021). Coverslip Functionalization SOP003.v2.2. Available from: [Link]
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MDPI. (2023). X-Ray Photoelectron Spectroscopy of TixAl and TixAl/A-Si:H Interlayer with Different Thicknesses on Stainless Steel to Enhancing Adhesion of DLC Films. Available from: [Link]
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ResearchGate. (n.d.). Analysis of the XPS results of the deconvoluted XPS spectra of MgCr-LDH/NS and MgCr-LDH/NP for Mg2p, Mg2s, Cr2p, O2p, and C1s. Available from: [Link]
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ResearchGate. (n.d.). XPS analysis and characterization of thin films Cu2ZnSnS4 grown using a novel solution based route. Available from: [Link]
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ResearchGate. (2016). Looking for protocols to functionalize glass surface?. Available from: [Link]
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A Researcher's Guide to Elucidating Dichlorodicyclohexylsilane Reaction Mechanisms: A DFT-Based Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to predict and control chemical reactions is paramount. Dichlorodicyclohexylsilane ((c-C₆H₁₁)₂SiCl₂) is a versatile reagent in organic synthesis, valued for its unique steric and electronic properties. However, optimizing its use and developing novel applications requires a deep, molecular-level understanding of its reaction mechanisms. This guide provides an in-depth comparison of Density Functional Theory (DFT) methodologies for investigating the transition states that govern these reactions, offering a framework for achieving predictive accuracy and actionable insights.
The Critical Role of the Transition State in Silane Chemistry
At the heart of any chemical transformation lies the transition state (TS): a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. The structure and energy of this state dictate the reaction's kinetics and selectivity. For reactions involving sterically hindered reagents like this compound, computational modeling is not just an accessory but a necessity for visualizing this critical juncture.
Density Functional Theory (DFT) has emerged as the leading computational tool for this purpose, balancing accuracy with computational feasibility. By modeling the electron density of a system, DFT allows us to locate the transition state on the potential energy surface and calculate the activation energy (ΔE‡), the primary determinant of the reaction rate.[1][2]
A Comparative Framework for DFT Methodologies
The accuracy of a DFT study is contingent upon the choices made in its setup. There is no single "best" method; the optimal choice is a carefully considered compromise between computational cost and the desired accuracy for the specific chemical system. Here, we compare common methodologies applied to chlorosilane reactions, providing a guide for studying this compound.[3][4]
Choosing the Right Functional
The functional is the component of DFT that approximates the complex electron exchange and correlation energy. Its selection is the most critical factor influencing the accuracy of the results.
| DFT Functional | Core Principle | Strengths for Silane Chemistry | Considerations & Cautions |
| B3LYP | Hybrid GGA | A well-balanced, widely used functional. Often a good starting point for geometry optimizations.[3] | May underestimate reaction barriers and inadequately describe non-covalent interactions (e.g., dispersion). |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics. Generally provides more accurate barrier heights than B3LYP. | Can be more computationally expensive. Its performance can be sensitive to the choice of integration grid. |
| PBE | GGA | Computationally efficient and robust. Good for solid-state systems and as a base for more complex calculations.[1] | Tends to systematically underestimate activation energies. Often requires dispersion corrections for accurate results. |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections. Excellent for systems where non-covalent interactions are crucial. | The empirical nature of the dispersion correction may not be universally applicable to all reaction types. |
Expert Insight: For this compound reactions, where steric interactions from the cyclohexyl groups are significant, starting with a functional that includes dispersion corrections, such as ωB97X-D or adding an empirical correction like D3(BJ) to B3LYP or PBE, is highly recommended.[3]
Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost.
| Basis Set Family | Description | Common Examples | Best Use Case |
| Pople Style | Efficient and widely available. | 6-31G(d), 6-311+G(d,p) | Initial geometry optimizations and frequency calculations. The + indicates diffuse functions, important for anions and weak interactions. |
| Correlation-Consistent | Systematically improvable. Designed to converge smoothly to the complete basis set limit. | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-accuracy single-point energy calculations on optimized geometries. The aug- prefix adds diffuse functions.[4] |
| def2 Family | Well-balanced and efficient across the periodic table. | def2-SVP, def2-TZVP | A modern and robust alternative to Pople-style basis sets for both geometries and energies. |
Expert Insight: A cost-effective and reliable strategy is the "basis set superposition" approach. Perform geometry optimizations and frequency calculations with a modest basis set like 6-311G(d,p) . Then, conduct a more accurate single-point energy calculation on the resulting geometries using a larger basis set like def2-TZVP or cc-pVTZ .
Visualizing the Mechanism: A Hypothetical Hydrosilylation Reaction
To illustrate these concepts, let's consider a plausible reaction: the reduction of acetone by this compound. The reaction proceeds through a transition state involving hydride transfer from the silicon center to the carbonyl carbon.
Caption: Energy profile for a this compound reaction.
A Validated Protocol for Transition State Calculation
This section provides a rigorous, step-by-step workflow for locating and verifying a transition state. Following this protocol ensures that the calculated results are trustworthy and physically meaningful.
Caption: Computational workflow for transition state verification.
Step-by-Step Methodology:
-
Reactant/Product Optimization: Begin by performing a full geometry optimization and frequency calculation on all reactants and products. This ensures they are true minima on the potential energy surface (zero imaginary frequencies).
-
Initial TS Guess: Generate a guess structure for the transition state. This can be done using methods like Linear Synchronous Transit/Quadratic Synchronous Transit (LST/QST) or by manually building a structure that resembles the expected bond-forming/bond-breaking process.[1]
-
Transition State Optimization: Optimize the guess structure using an algorithm designed to find saddle points (e.g., Berny optimization in Gaussian). This is not a simple minimization.
-
Frequency Verification: This is a critical validation step. Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency .[1] The corresponding vibrational mode should visually represent the motion along the reaction coordinate (e.g., the H atom moving from Si to C). If there are zero or more than one imaginary frequency, the structure is not a TS, and the guess must be refined.
-
Intrinsic Reaction Coordinate (IRC) Analysis: To definitively prove the TS connects the intended reactants and products, perform an IRC calculation.[5][6] This involves following the reaction path downhill from the TS in both forward and reverse directions. The calculation should terminate at the optimized reactant and product structures.
-
Refine Energetics: With the verified geometries for reactants, products, and the transition state, perform a final, high-accuracy single-point energy calculation using a larger basis set and potentially a more robust functional to obtain a reliable activation energy.
Interpreting the Data: From Numbers to Chemical Insight
The output of a successful DFT study provides a wealth of information:
-
Activation Energy (ΔG‡): The Gibbs Free Energy of activation is the most important kinetic parameter. It can be used in the Eyring equation to estimate the reaction rate constant. Comparing the ΔG‡ of competing pathways allows for the prediction of reaction selectivity.[2]
-
Transition State Geometry: The bond lengths in the TS reveal the nature of the mechanism. For instance, in our hypothetical hydrosilylation, a short Si--H bond and a long H--C bond would indicate an "early" transition state that resembles the reactants. Conversely, a long Si--H and short H--C bond suggest a "late" transition state resembling the products.
-
Comparison with Alternatives: DFT allows for the direct comparison of this compound with other reagents. By calculating the ΔG‡ for the same reaction using, for example, dichlorodimethylsilane, one can quantify the kinetic impact of the bulky cyclohexyl groups. This predictive power is invaluable for in silico screening of reagents before committing to laboratory experiments.
Conclusion and Future Outlook
The computational study of transition states using Density Functional Theory provides an indispensable lens for understanding and predicting the behavior of this compound. A methodical approach, beginning with the careful selection of functionals and basis sets and culminating in a rigorous verification workflow including frequency and IRC calculations, is essential for generating trustworthy and impactful results.
By bridging theoretical calculations with experimental observations, researchers can accelerate the discovery process, optimize reaction conditions with greater precision, and rationally design the next generation of silicon-based reagents for applications in materials science and drug development.
References
- Density Functional Theory Insight into Chemical Vapor Infiltr
- Transition st
- Transition State | Density Functional Theory and Practice Course. (2019). University of Pennsylvania.
- Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States. Accounts of Chemical Research, 43(5), 591–601.
- Wang, Y., et al. (2025). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Sustainable Chemistry & Engineering.
- Kraka, E., & Cremer, D. (2009). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University.
- Ess, D. H., & Houk, K. N. (2007). Distortion/Interaction Energy Control of 1,3-Dipolar Cycloaddition Regioselectivity. Journal of the American Chemical Society, 129(33), 10187–10198. (Note: While not directly cited in the text, this reference provides foundational concepts relevant to the discussion.)
- Fleming, P. (2021). 11.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (n.d.). Journal of the American Chemical Society.
- Lu, T., & Chen, F. (2016). A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution. Physical Chemistry Chemical Physics, 18(44), 30815–30823.
- Dateo, C. E., & Walch, S. P. (2002). Gas-Phase Reaction Pathways and Rate Coefficients for the Dichlorosilane-Hydrogen and Trichlorosilane-Hydrogen Systems. NASA Technical Reports Server.
- Chen, H. (2021).
- Pelzer, A. W., et al. (2016). Can activation energy between two structures be obtained using DFT?.
- Orazi, V. (2017). DFT Calculated Activation Energy (E a ) and Reaction Enthalpy(DH) (unit - ResearchGate).
- A DFT study of chlorine coverage over late transition metals and its implication on 1,2-dichloroethane hydrodechlorination. (n.d.).
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Safety Operating Guide
Navigating the Disposal of Dichlorodicyclohexylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Dichlorodicyclohexylsilane, a member of the organochlorosilane family, presents specific challenges in its disposal due to its reactivity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
The Critical Nature of this compound Reactivity
This compound, like other chlorosilanes, is highly reactive, particularly with water and other protic substances.[1][2][3] The silicon-chlorine bond is susceptible to hydrolysis, a reaction that produces corrosive and toxic hydrogen chloride (HCl) gas and hydrochloric acid.[2][4] This reaction is vigorous and can generate heat.[1] Understanding this fundamental reactivity is paramount to its safe handling and disposal. The reaction with moisture in the air can form a visible, fog-like cloud of hydrochloric acid and silica.[2]
I. Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring the appropriate safety measures are in place is critical. All handling of this compound and its waste must be conducted within a well-ventilated chemical fume hood.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against the hazards associated with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6] | Protects against splashes of the liquid and exposure to corrosive HCl gas. |
| Hand Protection | Neoprene or nitrile rubber gloves.[5][7] | Provides a barrier against skin contact, which can cause severe burns.[4][7] |
| Body Protection | A flame-retardant lab coat, worn over clothing made of natural fibers (e.g., cotton).[8] | Protects against splashes and potential ignition. Synthetic fibers can melt and adhere to the skin. |
| Footwear | Closed-toe, chemical-resistant shoes.[5][8] | Protects feet from spills. |
| Respiratory Protection | In situations with inadequate ventilation or potential for significant vapor exposure, a NIOSH-approved respirator with appropriate cartridges for acid gases is necessary.[6][8] | Protects the respiratory tract from corrosive HCl vapors.[4] |
II. Step-by-Step Disposal Workflow
The mandated and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The following workflow details the process for preparing this compound waste for collection.
Step 1: Segregation and Containerization
-
Designate a Specific Waste Container: Utilize a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle or a similar container made of glass or a suitable plastic. The container must have a secure, tightly sealing cap.
-
Clear and Accurate Labeling: The container must be unequivocally labeled as "Hazardous Waste: this compound". Include the appropriate hazard pictograms for corrosivity and potential flammability.
-
Maintain Dry Conditions: It is crucial to prevent any moisture from entering the waste container, as this will initiate the hazardous hydrolysis reaction.[1][2][3]
Step 2: In-Lab Neutralization (for small residual quantities)
For cleaning small, residual amounts of this compound from laboratory glassware, a carefully controlled neutralization process can be employed. This procedure should only be performed by trained personnel with a thorough understanding of the reaction.
-
Initial Rinse with an Anhydrous, Inert Solvent: Rinse the glassware with a small amount of an anhydrous, inert solvent such as heptane or toluene to dilute the residual this compound. This solvent rinse should be collected and treated as hazardous waste.
-
Slow Addition to a Basic Solution: In a separate, appropriately sized container within the fume hood, prepare a dilute solution of sodium bicarbonate or sodium hydroxide. With constant stirring, slowly and cautiously add the this compound-containing solvent rinse to the basic solution. This will neutralize the hydrochloric acid as it is formed during hydrolysis.
-
Monitor for Reaction: Be observant of any heat generation or gas evolution. The addition should be slow enough to control the reaction rate.
-
Final pH Check: Once the reaction has ceased, check the pH of the aqueous layer to ensure it is neutral (pH 6-8).
-
Waste Segregation: The organic and aqueous layers should be separated. The organic layer is disposed of as flammable liquid waste, while the neutralized aqueous layer can typically be disposed of down the sanitary sewer, in accordance with local regulations.[10]
Logical Flow for this compound Disposal Decision Making
Caption: Decision workflow for this compound disposal.
III. Environmental and Regulatory Considerations
This compound is classified as a hazardous substance, and its disposal is subject to federal, state, and local regulations.[11] Improper disposal can lead to environmental contamination and significant legal and financial repercussions. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
IV. Emergency Procedures in Case of a Spill
In the event of a this compound spill, immediate and appropriate action is required to mitigate the hazards.
-
Evacuate the Area: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate the Spill: If it is safe to do so, prevent the spill from spreading by using a chemical spill absorbent material that is not reactive with chlorosilanes (e.g., clay-based absorbents). Do not use water or combustible materials like paper towels.
-
Ventilate the Area: Ensure the chemical fume hood is operating at maximum capacity.
-
Contact Emergency Personnel: Notify your institution's EHS or emergency response team immediately.
-
Decontamination: Once the spill has been contained and neutralized by trained personnel, the area will need to be decontaminated.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, fostering a safe and compliant research environment.
References
-
Hemlock Semiconductor. (n.d.). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chlorosilane. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]
-
SESHA. (2018). Polysilazane Waste Handling: Navigating Safety and Environmental Considerations. Retrieved from [Link]
-
Middlesex Gases & Technologies. (2015). Silane Safety Data Sheet. Retrieved from [Link]
-
Airgas. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649. Retrieved from [Link]
-
Gelest, Inc. (2015). DI-n-HEXYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
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Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
Voltaix, Inc. (2002). Material Safety Data Sheet for Silane (SiH4). Retrieved from [Link]
-
Airgas. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
Praxair. (n.d.). Praxair Material Safety Data Sheet - Dichlorosilane. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Dimethyldichlorosilane-75-78-5.docx. Retrieved from [Link]
-
Linde. (2023). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. Retrieved from [Link]
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Mastering the Safe Handling of Dichlorodicyclohexylsilane: A Guide to Personal Protective Equipment and Emergency Protocols
For Immediate Implementation by Laboratory Personnel
The effective and safe utilization of reactive chemical intermediates is paramount in the fast-paced environment of pharmaceutical research and development. Dichlorodicyclohexylsilane, a key organochlorosilane, presents significant handling challenges due to its corrosive nature and reactivity. This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the requisite personal protective equipment (PPE), operational protocols, and emergency procedures to ensure a safe and productive laboratory environment.
Understanding the Inherent Risks of this compound
This compound is classified as a substance that causes severe skin burns and serious eye damage.[1] Its primary hazard lies in its reactivity, particularly with moisture. Contact with water, including ambient humidity, can lead to the release of irritating and corrosive hydrogen chloride (HCl) gas.[1] This reactivity underscores the critical need for stringent adherence to the handling and personal protection protocols outlined below.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this reagent.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top Operations (e.g., weighing, transfers in a fume hood) | Chemical safety goggles and a face shield | Neoprene or nitrile rubber gloves | Flame-retardant lab coat or chemical-resistant apron | Not generally required if handled exclusively within a certified chemical fume hood |
| Large-Scale Reactions or Transfers | Chemical safety goggles and a full-face shield | Neoprene or nitrile rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with cartridges appropriate for acid gases, or a self-contained breathing apparatus (SCBA) in poorly ventilated areas |
| Emergency Spill Response | Full-face shield and chemical safety goggles | Heavy-duty neoprene or nitrile rubber gloves | Fully encapsulated, chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
Causality of PPE Choices:
-
Eye and Face Protection: The combination of chemical safety goggles and a face shield is mandated by the severe eye damage potential of this compound.[1] The face shield provides a broad barrier against splashes, while the goggles offer a seal around the eyes to protect against insidious vapor exposure.
-
Hand Protection: Neoprene or nitrile rubber gloves provide the necessary resistance to chemical permeation.[1] It is crucial to inspect gloves for any signs of degradation or pinholes before each use and to practice proper doffing techniques to avoid skin contact.
-
Body Protection: A flame-retardant lab coat is a baseline requirement. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit or apron is essential to prevent skin contact and severe burns.[1]
-
Respiratory Protection: Due to the release of HCl gas upon contact with moisture, all manipulations should ideally be conducted in a well-ventilated chemical fume hood. In the event of a ventilation failure or a significant spill, respiratory protection is critical to prevent severe irritation to the respiratory tract.[1][2]
Step-by-Step Operational Protocol for Handling this compound
Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Don Appropriate PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble All Necessary Equipment: Gather all glassware, reagents, and transfer apparatus. Ensure all glassware is dry.
-
-
Handling:
-
Inert Atmosphere Transfer: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Controlled Reaction Setup: Add the reagent to the reaction vessel in a slow, controlled manner. Be mindful of any potential exothermic reactions.
-
-
Post-Handling:
-
Decontaminate Glassware: Carefully and slowly quench any residual this compound in glassware with a suitable solvent (e.g., isopropanol) before washing.
-
Segregate and Label Waste: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[3]
-
-
Disposal:
-
Properly Doff and Dispose of PPE: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.
-
Arrange for Hazardous Waste Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not attempt to dispose of this compound down the drain.[1]
-
Emergency Protocols: A Rapid Response Guide
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Response:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel and your supervisor.
-
Don Appropriate PPE: If you are trained and it is safe to do so, don the appropriate level of PPE for spill response, including an SCBA.
-
Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use water.[4]
-
Neutralize (with caution): For small spills, a neutralizing agent may be used. This should only be performed by trained personnel.
-
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate the Area: Once the spill is cleaned up, decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Waste Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these in a sealed, labeled container.
-
Empty Containers: Even "empty" containers will retain hazardous residue. These must be disposed of as hazardous waste.
-
Decontamination: All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated before being removed from the designated work area.
By internalizing and consistently applying these safety and logistical protocols, research professionals can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Gelest, Inc. (2015). Safety Data Sheet: DICYCLOHEXYLDICHLOROSILANE. Retrieved from [Link]
-
Airgas. (2022). Dichlorosilane - Airgas - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]
-
REC Silicon. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
